molecular formula C7H5FN2O B596573 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256790-95-0

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

カタログ番号: B596573
CAS番号: 1256790-95-0
分子量: 152.128
InChIキー: QWOHKJUXBQYHHL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 1256790-95-0) is a fluorinated heterocyclic building block of significant value in medicinal chemistry and drug discovery. This compound features a fused pyrrolo[3,4-b]pyridin-5-one core, a nitrogen-containing analog of the privileged isoindolin-2-one structure, which is known to enhance ligand binding across various biological receptors . Its unique structure allows it to serve as a versatile key intermediate in the synthesis of complex, biologically active molecules . This compound is primarily utilized in pharmaceutical research and development, particularly in the design of potential therapeutics for central nervous system (CNS) disorders. The scaffold is a key component in compounds researched as allosteric modulators of the M4 muscarinic acetylcholine receptor , a target for neurological and psychiatric diseases such as schizophrenia, cognitive dysfunction, and major depressive disorder . Furthermore, the incorporation of a fluorine atom is a well-established strategy in lead optimization, as it can significantly improve a molecule's metabolic stability, membrane permeability, and affinity for biological targets . Beyond neuroscience, the pyrrolo[3,4-b]pyridin-5-one core is also explored in the development of kinase inhibitors for oncology and has been incorporated into novel compounds for antiviral research . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-fluoro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOHKJUXBQYHHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744802
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256790-95-0
Record name 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Promising Heterocyclic Core

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both structural novelty and potent biological activity is relentless. Among the myriad of heterocyclic systems, the pyrrolo[3,4-b]pyridin-5-one core has emerged as a "privileged structure," a term bestowed upon molecular frameworks capable of interacting with a wide array of biological targets. This guide focuses on a specific, strategically modified analog: 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one . The introduction of a fluorine atom at the 3-position is a deliberate modification aimed at enhancing key pharmacological properties, a strategy well-documented to improve metabolic stability, binding affinity, and lipophilicity.[1]

This technical guide will provide an in-depth exploration of this compound, from its rational design and synthesis to its potential therapeutic applications. We will delve into the mechanistic underpinnings of its synthesis, its physicochemical characteristics, and the biological assays used to evaluate its potential as a therapeutic agent, with a particular focus on its promising anticancer and antiviral activities.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. While detailed experimental data for this compound is not extensively published in publicly available literature, we can compile its known identifiers and predict some of its key properties based on its structure and data from commercial suppliers.

PropertyValueSource
CAS Number 1256790-95-0[2][3]
Molecular Formula C₇H₅FN₂OInferred from structure
Molecular Weight 152.13 g/mol Inferred from structure
Appearance Expected to be a solidGeneral property of similar compounds
Purity Typically >95% (commercial)[4]

Further characterization would involve techniques such as X-ray crystallography to determine its solid-state conformation and differential scanning calorimetry (DSC) to ascertain its melting point and thermal stability. Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, are crucial for structural confirmation and are typically provided by suppliers or in detailed synthetic publications.

Synthesis and Mechanism: The Power of Multicomponent Reactions

The construction of the pyrrolo[3,4-b]pyridin-5-one scaffold is elegantly achieved through a one-pot, multicomponent reaction (MCR) strategy, most notably the Ugi-Zhu three-component reaction (UZ-3CR).[5][6][7] This approach is highly favored in medicinal chemistry for its efficiency, atom economy, and the ability to generate molecular complexity in a single synthetic operation.[8][9]

The general synthetic pathway involves the condensation of an aldehyde, an amine, and an α-isocyanoacetamide to form a 5-aminooxazole intermediate. This is followed by a cascade sequence of an intermolecular aza-Diels-Alder cycloaddition with a dienophile (such as maleic anhydride), intramolecular N-acylation, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one core.[5][6] The use of a fluorinated aldehyde in the initial Ugi-Zhu reaction would introduce the desired fluorine substituent at the 3-position of the final product.

Visualizing the Synthesis: A Step-by-Step Workflow

G cluster_0 Ugi-Zhu 3-Component Reaction cluster_1 Cascade Cycloaddition & Rearrangement A Fluorinated Aldehyde D 5-Aminooxazole Intermediate A->D B Amine B->D C α-Isocyanoacetamide C->D F Aza-Diels-Alder Adduct D->F E Maleic Anhydride E->F G N-Acylation Intermediate F->G Intramolecular N-Acylation H Decarboxylation & Dehydration G->H Decarboxylation I This compound H->I Dehydration

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Generalized Ugi-Zhu Synthesis
  • Iminium Ion Formation: To a solution of the fluorinated aldehyde (1.0 equiv) in a suitable solvent (e.g., toluene or chlorobenzene), add the amine (1.0 equiv). The reaction can be catalyzed by a Lewis acid such as ytterbium(III) triflate (Yb(OTf)₃) or scandium(III) triflate (Sc(OTf)₃) and may be heated, potentially using microwave irradiation to accelerate the reaction.[5][6]

  • Nucleophilic Addition: To the resulting iminium ion solution, add the α-isocyanoacetamide (1.0 equiv). The mixture is stirred, and the reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Cascade Reaction: Once the 5-aminooxazole intermediate is formed, the dienophile, typically maleic anhydride (1.2-1.5 equiv), is added to the reaction mixture. The reaction is continued, often with heating, to drive the cascade aza-Diels-Alder/N-acylation/decarboxylation/dehydration sequence.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to afford the pure this compound.

Biological Activity and Therapeutic Potential

The pyrrolo[3,4-b]pyridin-5-one scaffold has demonstrated a broad range of biological activities, making it a highly attractive starting point for drug discovery programs. The introduction of fluorine is anticipated to modulate these activities, potentially leading to more potent and selective drug candidates.

Anticancer Activity

Derivatives of the pyrrolo[3,4-b]pyridin-5-one core have shown significant cytotoxic effects against various cancer cell lines, including cervical (SiHa, HeLa, CaSki) and breast (MDA-MB-231, MCF-7) cancer cells.[10][11] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process for cell division.[10] In silico docking studies have suggested that these molecules can bind to the αβ-tubulin heterodimer, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[10]

Antiviral Activity

Recent studies have highlighted the potential of fluorinated pyrrolo[3,4-b]pyridin-5-ones as antiviral agents, particularly against SARS-CoV-2.[5] In these studies, derivatives conjugated with a 4-amino-7-chloroquinoline moiety exhibited potent inhibition of early-stage viral replication.[5] For instance, some analogs have shown IC₅₀ values in the low micromolar range.[5] The proposed mechanism involves a multi-pronged attack on the virus, potentially affecting both viral entry into host cells and the replication of its genetic material.[5]

Visualizing the Potential Mechanism of Action

G cluster_0 Anticancer Pathway cluster_1 Antiviral Pathway A This compound B αβ-Tubulin A->B F Viral Proteins (e.g., Protease, Spike Glycoprotein) A->F C Microtubule Disruption B->C D Cell Cycle Arrest C->D E Apoptosis D->E G Inhibition of Viral Replication F->G H Inhibition of Viral Entry F->H

Caption: Potential mechanisms of action for this compound.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, a series of in vitro assays are typically employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plates are incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

  • Cell Monolayer Preparation: A monolayer of host cells (e.g., Vero E6 for SARS-CoV-2) is prepared in 96-well plates.

  • Compound and Virus Addition: The cells are pre-treated with different concentrations of this compound before being infected with a known titer of the virus. Alternatively, the compound and virus can be added simultaneously.

  • Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.

  • CPE Assessment: The degree of CPE is observed and scored, often visually or through staining with a dye like crystal violet that stains viable cells.

  • Data Analysis: The EC₅₀ (the concentration of the compound that protects 50% of the cells from CPE) is calculated. A parallel cytotoxicity assay (CC₅₀) is also performed to determine the compound's toxicity to the host cells, and the selectivity index (SI = CC₅₀/EC₅₀) is calculated to assess the therapeutic window.

Conclusion and Future Directions

This compound represents a promising scaffold in the field of medicinal chemistry. Its efficient synthesis via multicomponent reactions allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The strategic incorporation of a fluorine atom is likely to enhance its pharmacological profile, making it a compelling candidate for further investigation as an anticancer and antiviral agent.

Future research should focus on the detailed biological evaluation of this specific compound to determine its potency and selectivity against a wider range of cancer cell lines and viruses. Elucidating its precise mechanism of action through biochemical and biophysical studies will be crucial for its rational optimization. Furthermore, pharmacokinetic and in vivo efficacy studies will be necessary to translate its in vitro potential into tangible therapeutic applications. The continued exploration of the pyrrolo[3,4-b]pyridin-5-one scaffold, and specifically its fluorinated derivatives, holds significant promise for the development of next-generation therapeutics.

References

  • Padilla-Bernal, G., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(9), 2873. [Link]

  • García-Hernández, R., et al. (2021). Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2 and in silico studies on its main proteins. RSC Advances, 11(54), 34269-34282. [Link]

  • Abbas, A. A., & El-Sayed, N. N. E. (2022). Synthesis of New bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones via the Ugi-Zhu Reaction and Docking Studies on the Main Protease (MPro) from SARS-CoV-2. Chemistry Proceedings, 8(1), 84. [Link]

  • Ramírez-García, E., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Pharmaceuticals, 16(11), 1562. [Link]

  • Ramírez-García, E., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu Reaction and In Vitro-In Silico Studies against Breast Carcinoma. PubMed, 16(11), 1562. [Link]

  • LookChem. This compound. [Link]

  • Martinez-Vargas, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2185. [Link]

  • Martinez-Vargas, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed, 24(14), 2648. [Link]

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused derivatives: a comprehensive review. RSC Advances, 14(24), 19752-19779. [Link]

  • PubChem. 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. [Link]

  • Al-Ostoot, F. H., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(14), 5378. [Link]

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate, 26(8), 2185. [Link]

  • El-Emam, A. A., et al. (2022). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Molecules, 27(19), 6296. [Link]

  • Hilaris Publisher. (2023). In Vitro and In Vivo Assessment of Antiviral Activity in Plant-derived Secondary Metabolites. Journal of Antivirals & Antiretrovirals, 15(S3), 1000S3. [Link]

  • Ramírez-García, E., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. PMC, 16(11), 1562. [Link]

  • Singh, R. K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Ayurveda and Integrative Medicine, 12(2), 311-316. [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 14. [Link]

Sources

An In-Depth Technical Guide to 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The core of this molecule, the pyrrolo[3,4-b]pyridin-5-one scaffold, is recognized as a "privileged structure" due to its prevalence in numerous bioactive agents. This document elucidates the compound's structural features, proposes a robust, literature-supported synthetic strategy based on modern multicomponent reactions, and outlines standard analytical protocols for its characterization. Furthermore, we delve into the established biological activities of structurally related analogues to postulate the therapeutic potential of this specific fluorinated derivative, particularly in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, practical understanding of this promising molecular entity.

Molecular Overview and Structural Significance

Chemical Identity

The compound this compound is a bicyclic lactam. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 1256790-95-0[1][2]
Molecular Formula C₇H₇FN₂O[3]
Molecular Weight 154.14 g/mol [3]
Canonical SMILES C1C2=C(C(=O)N1)C(=CN=C2)F[3]
Topological Polar Surface Area 49.0 Ų[3]
Hydrogen Bond Acceptor Count 3[3]
Hydrogen Bond Donor Count 1
Predicted pKa 5.54 ± 0.20[3]
The Pyrrolo[3,4-b]pyridin-5-one Core: A Privileged Scaffold

The pyrrolo[3,4-b]pyridin-5-one skeleton is a cornerstone of this molecule's potential. It is considered a privileged aza-analogue of isoindolin-1-one, a structural core found in a variety of natural and synthetic anticancer agents.[4][5][6] The inherent planarity and rich electronic features of this fused-ring system allow it to form key interactions with a diverse range of biological targets. Its derivatives have been extensively explored for therapeutic applications, demonstrating activities ranging from anticancer and antiviral to modulators of central nervous system receptors.[7][8][9][10] The development of efficient, high-yield synthetic routes to this core has further cemented its importance in modern medicinal chemistry.[11][12]

Structural Analysis and the Role of Fluorine

The structure of this compound can be deconstructed into three key components:

  • The Bicyclic Core: The fused pyrrole and pyridine rings create a rigid, planar system that serves as a robust scaffold for presenting functional groups in a defined three-dimensional space.

  • The Lactam Moiety: The cyclic amide (lactam) within the pyrrole ring provides a key hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition and binding to protein targets.

  • The 3-Fluoro Substituent: The strategic placement of a fluorine atom on the pyridine ring is of paramount importance. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties. Its introduction can:

    • Modulate Basicity: Decrease the pKa of the pyridine nitrogen, affecting ionization state at physiological pH.

    • Enhance Binding Affinity: Form favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein binding pocket) and serve as a bioisostere for a hydrogen atom.

    • Improve Metabolic Stability: Block sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the compound's half-life.

    • Increase Lipophilicity: Enhance membrane permeability and facilitate passage across the blood-brain barrier.

The combination of a privileged core with the strategic introduction of fluorine makes this compound a highly compelling candidate for further investigation.

Synthesis and Mechanistic Insights

The synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold is efficiently achieved through a one-pot process that combines a multicomponent reaction (MCR) with a subsequent cascade sequence. This approach is favored for its high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[5][10]

Proposed Synthetic Strategy: Ugi-Zhu/Aza-Diels-Alder Cascade

A robust and validated method for constructing this scaffold involves an Ugi-Zhu three-component reaction (UZ-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition.[4][5][7]

The causality for this strategic choice is rooted in efficiency. The UZ-3CR rapidly assembles a highly reactive 5-aminooxazole intermediate from an aldehyde, an amine, and an isocyanide.[13] This intermediate does not need to be isolated; in the same pot, it is trapped by a dienophile (in this case, fluoromaleic anhydride) to initiate the cascade that forms the final bicyclic product.

G cluster_0 One-Pot Reaction Vessel reactants Aldehyde + Amine + Isocyanide uz3cr Ugi-Zhu 3-Component Reaction (UZ-3CR) reactants->uz3cr Catalyst (e.g., Yb(OTf)3) intermediate 5-Aminooxazole Intermediate uz3cr->intermediate cascade Cascade Sequence: 1. Aza-Diels-Alder 2. N-Acylation 3. Decarboxylation 4. Dehydration intermediate->cascade dienophile Fluoromaleic Anhydride (Dienophile) dienophile->cascade product This compound cascade->product G compound Pyrrolo[3,4-b]pyridin-5-one (e.g., 3-fluoro derivative) tubulin αβ-Tubulin Dimer compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibited by Compound mitosis Mitotic Spindle Formation polymerization->mitosis Required for arrest G2/M Phase Arrest mitosis->arrest Disruption leads to apoptosis Apoptosis arrest->apoptosis

Sources

A Comprehensive Technical Guide to 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The pyrrolo[3,4-b]pyridin-5-one scaffold is recognized as a "privileged structure," serving as a key aza-analogue of the isoindolin-1-one core found in numerous anticancer agents.[1][2] The strategic incorporation of a fluorine atom onto this scaffold modulates its physicochemical and pharmacological properties, enhancing its potential as a building block for novel therapeutics. This document details the compound's chemical properties, outlines robust synthetic methodologies with mechanistic insights, explores its reactivity profile, and discusses its current and potential applications in targeting a range of diseases, including cancer, neurological disorders, and viral infections.

Introduction to the Pyrrolo[3,4-b]pyridin-5-one Scaffold

The pyrrolo[3,4-b]pyridin-5-one core is a fused heterocyclic system that has garnered substantial attention in medicinal chemistry. Its structural similarity to isoindolin-1-one, the core of various natural and synthetic anticancer compounds, positions it as a scaffold with inherent biological relevance.[1][2] The introduction of a pyridine ring nitrogen (an "aza-analogue") alters the electronic distribution, hydrogen bonding capacity, and metabolic profile compared to its carbocyclic counterpart, offering a distinct advantage for molecular design.

Derivatives of this and related pyrrolopyridine systems have demonstrated a broad spectrum of biological activities, including the modulation of M4 muscarinic acetylcholine receptors for treating neurological disorders and the inhibition of ATR kinase for cancer therapy.[3][4] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile. The focus of this guide, the 3-fluoro substituted variant, leverages the unique properties of fluorine to enhance drug-like characteristics—a common and effective strategy in modern drug discovery.

Physicochemical Properties

The introduction of a fluorine atom at the 3-position significantly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. Fluorine's high electronegativity can lower the pKa of the nearby pyridine nitrogen, affecting its ionization state at physiological pH. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.

Table 1: Core Physicochemical Data for this compound
PropertyValueSource
CAS Number 1256790-95-0[5][6]
Molecular Formula C₇H₅FN₂OCalculated
Molecular Weight 152.13 g/mol Calculated
Canonical SMILES C1C2=C(C=NC(=C2)F)C(=O)N1
Predicted pKa 5.54 ± 0.20[7]
Topological Polar Surface Area 41.1 Ų
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 1

Synthesis and Mechanistic Insights

The construction of the polysubstituted pyrrolo[3,4-b]pyridin-5-one core is most efficiently achieved through multi-component reactions (MCRs), which offer high atom economy and rapid assembly of molecular complexity from simple starting materials.[2] The Ugi-Zhu three-component reaction (UZ-3CR) coupled with a subsequent cascade sequence is a particularly powerful and well-documented method.[1][2][8][9]

Ugi-Zhu/Aza-Diels-Alder Cascade Reaction

This one-pot process combines an aldehyde, an amine, and an α-isocyanoacetamide, which, after the initial Ugi-Zhu reaction, undergoes an intramolecular aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration to yield the final heterocyclic core.[9][10]

Causality Behind Experimental Choices:

  • Catalyst: Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) are crucial for activating the in situ-formed imine towards nucleophilic attack by the isocyanide, facilitating the key C-C bond formation.[8][9]

  • Solvent: Toluene or chlorobenzene are often selected as high-boiling, non-polar solvents that favor the cascade reaction sequence, particularly the dehydration steps.[2][9]

  • Heating: Microwave irradiation is frequently employed to accelerate reaction rates and improve yields by providing efficient and uniform heating, often reducing reaction times from hours to minutes.[2][8]

Diagram 1: Generalized Synthesis Workflow

G cluster_0 Step 1: Ugi-Zhu 3-Component Reaction (UZ-3CR) cluster_1 Step 2: Post-Ugi Cascade Sequence A Aldehyde (R1-CHO) Imine Imine Formation A->Imine B Amine (R2-NH2) B->Imine C Isocyanide (R3-NC) E 5-Aminooxazole Intermediate C->E Cyclization D Lewis Acid Catalyst (e.g., Yb(OTf)3) D->E Cyclization F Intramolecular Aza-Diels-Alder E->F Heat (Microwave) Imine->E Cyclization G N-Acylation F->G H Decarboxylation & Dehydration G->H I Final Product: Pyrrolo[3,4-b]pyridin-5-one H->I

Caption: Workflow for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core.

Detailed Experimental Protocol (Generalized)

The following protocol is a representative example adapted from methodologies described for the synthesis of analogous structures.[2][8]

  • Imine Formation: To a microwave reaction vessel, add the appropriate fluorinated aldehyde (1.0 equiv.), an amine (1.0 equiv.), and a suitable solvent (e.g., toluene, 1.0 mL). Heat the mixture using microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

  • Catalyst Addition: Add the Lewis acid catalyst, such as Ytterbium(III) triflate (0.03 equiv.), to the mixture. Continue stirring and heating under microwave irradiation for an additional 5 minutes.

  • Ugi-Zhu Reaction: Add the corresponding α-isocyanoacetamide (1.2 equiv.) to the vessel. Seal the vessel and continue heating under microwave irradiation (e.g., 110 °C, 150 W) for 30-60 minutes to drive the subsequent cascade reaction.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure this compound derivative.

  • Characterization: Fully characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[1]

Reactivity and Chemical Profile

The chemical behavior of this compound is governed by its constituent functional groups: a lactam, a dihydropyrrole ring, and a fluorinated pyridine ring.

  • Lactam Reactivity: The amide bond within the lactam ring is stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

  • N-Functionalization: The nitrogen atom at the 6-position is a secondary amine and serves as a key handle for introducing diversity. It can readily undergo N-alkylation, N-arylation, or acylation to generate a library of analogues, a common strategy for exploring structure-activity relationships (SAR).[1]

  • Pyridine Ring Reactivity: The pyridine ring is electron-deficient. The fluorine atom at the 3-position is a deactivating group but can also act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, providing a route to further functionalization at that position.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolo[3,4-b]pyridin-5-one scaffold is a versatile platform for developing therapeutics targeting various diseases. The strategic placement of the fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.

Anticancer Activity

A significant body of research has focused on pyrrolo[3,4-b]pyridin-5-one derivatives as anticancer agents.[1] Studies have shown that certain compounds in this class exhibit potent cytotoxic effects against various human carcinoma cell lines, including cervical and breast cancer.[1][2][10] The proposed mechanism for some derivatives involves the disruption of microtubule dynamics through binding to αβ-tubulin, similar to established anticancer drugs like Paclitaxel.[10] In silico docking studies have revealed that hydrophobic and aromatic moieties on the scaffold play a key role in binding to the biological target.[10]

Neurological and Psychiatric Disorders

A patent has described derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core as allosteric modulators of the M4 muscarinic acetylcholine receptor.[3] This receptor is a validated target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease, highlighting the potential of this scaffold in the central nervous system (CNS) drug discovery space.

Antiviral Activity

Recent studies have explored the potential of fluorinated pyrrolo[3,4-b]pyridin-5-ones as antiviral agents.[9][11] By conjugating this scaffold with other known antiviral fragments, such as 4-amino-7-chloroquinoline, novel compounds have been synthesized that effectively inhibit the replication of SARS-CoV-2 in vitro.[9][11] These findings suggest that the scaffold can serve as a valuable platform for developing new treatments for emerging viral infections.

Diagram 2: Structure-Activity Relationship (SAR) Insights

Caption: Key substitution points on the pyrrolo[3,4-b]pyridin-5-one core.

Conclusion and Future Outlook

This compound represents a highly valuable and synthetically accessible building block for modern drug discovery. Its "privileged" core, combined with the beneficial properties imparted by fluorination, makes it an attractive starting point for developing novel therapeutics. The robust multi-component synthesis methodologies allow for the rapid generation of diverse chemical libraries. While significant progress has been made in exploring its anticancer and antiviral potential, future research should focus on expanding the scope of biological targets, conducting in vivo efficacy studies, and further optimizing pharmacokinetic and pharmacodynamic properties to identify lead compounds for clinical development.

References

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed Central. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]

  • (a) a fused-pyrrolo[3,4-b]pyridin-5-one and isoindolin-2-ones of interest in medicinal chemistry... ResearchGate. [Link]

  • 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione. MySkinRecipes. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. Semantic Scholar. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Convenient Synthesis of Functionalized Pyrrolo[3,4-b]pyridines and Pyrrolo[3,4-b]quinolines via Three-Component Reactions. ResearchGate. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. PubMed Central. [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. [Link]

  • Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5 H -pyrrolo[1,2- b ][1][10][12]triazole derivatives as necroptosis inhibito... RSC Publishing. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PubMed Central. [Link]

Sources

An In-Depth Technical Guide to 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1256790-95-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The pyrrolo[3,4-b]pyridin-5-one core is recognized as a privileged scaffold, analogous to isoindolin-1-one, and is present in numerous biologically active molecules.[1][2] The introduction of a fluorine atom can further enhance the pharmacological properties of this scaffold, including metabolic stability, binding affinity, and bioavailability.[3] This document details the physicochemical properties, a proposed synthetic route based on the highly efficient Ugi-Zhu multicomponent reaction, and explores the potential therapeutic applications of this compound. Safety and handling precautions are also addressed to ensure its proper use in a research setting.

Introduction and Significance

The pyrrolo[3,4-b]pyridin-5-one scaffold has garnered considerable attention in the field of medicinal chemistry due to its versatile biological activity. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anticancer and antiviral agents.[2][4][5][6] The structural similarity of this scaffold to isoindolin-1-one, a core component of several natural and synthetic bioactive compounds, underscores its potential as a pharmacophore.[2]

Fluorination is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The unique electronic properties of fluorine can influence pKa, lipophilicity, and metabolic stability, often leading to improved drug candidates.[3] The subject of this guide, this compound, combines the privileged pyrrolo[3,4-b]pyridin-5-one core with the strategic incorporation of a fluorine atom, making it a compound of high interest for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its related salts is presented in the table below. These properties are essential for understanding the compound's behavior in biological systems and for designing experimental protocols.

PropertyValueSource
CAS Number 1256790-95-0[7]
Molecular Formula C₇H₅FN₂OCalculated
Molecular Weight 152.13 g/mol Calculated
Appearance Solid (predicted)[8]
Purity ≥97% (commercially available)[8]
Storage Sealed in dry, room temperature[8]

Related Salt: 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

PropertyValueSource
CAS Number 2613381-76-1[9]
Molecular Formula C₇H₉Cl₂FN₂[9]
Molecular Weight 211.06 g/mol [9]

Synthesis and Mechanistic Insights: The Ugi-Zhu Reaction

The synthesis of the pyrrolo[3,4-b]pyridin-5-one scaffold is efficiently achieved through a one-pot, multi-component Ugi-Zhu reaction, followed by a cascade sequence. This approach is highly valued for its atom economy and the ability to generate diverse molecular libraries from simple starting materials.[1][2][10]

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed through the following steps, based on established protocols for analogous structures.[2][4]

Synthesis_Pathway cluster_start Starting Materials cluster_ugi Ugi-Zhu 3CR cluster_cascade Cascade Reaction A Formaldehyde Imine Iminium Intermediate A->Imine B Ammonia B->Imine C Isocyanide Oxazole 5-Aminooxazole Intermediate C->Oxazole Imine->Oxazole α-addition Diels Diels-Alder Adduct Oxazole->Diels [4+2] Cycloaddition Maleic Maleic Anhydride Maleic->Diels Product 3-fluoro-6,7-dihydro-5H- pyrrolo[3,4-b]pyridin-5-one Diels->Product N-acylation, Decarboxylation, Dehydration Mechanism Start Aldehyde + Amine + Isocyanide Iminium Iminium Ion Formation (Lewis Acid Catalyzed) Start->Iminium AlphaAdd α-Addition of Isocyanide Iminium->AlphaAdd Taut Non-prototropic Chain-Ring Tautomerization AlphaAdd->Taut Oxazole 5-Aminooxazole Taut->Oxazole DielsAlder Aza-Diels-Alder with Maleic Anhydride Oxazole->DielsAlder Cascade Intramolecular N-Acylation, Decarboxylation & Dehydration DielsAlder->Cascade Product Final Product Cascade->Product

Sources

The Strategic Incorporation of Fluorine in Pyrrolo[3,4-b]pyridin-5-ones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Therapeutic Potential of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Derivatives and Analogs.

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold has emerged as a privileged structure in medicinal chemistry, serving as the core of molecules with diverse and significant biological activities.[1][2][3] Its aza-analog relationship to isoindolin-1-one, a core component of various natural and synthetic anticancer agents, has spurred considerable interest in its therapeutic potential.[1][2] This guide provides a comprehensive overview of this important heterocyclic system, with a particular focus on the strategic incorporation of fluorine at the 3-position—a modification with the potential to significantly enhance pharmacokinetic and pharmacodynamic properties.

The introduction of fluorine into drug candidates is a well-established strategy in modern medicinal chemistry to improve metabolic stability, lipophilicity, and bioavailability.[4][5][6] In the context of the pyrrolo[3,4-b]pyridin-5-one core, a fluorine substituent can modulate the electronic properties of the aromatic ring, influencing binding interactions with biological targets and potentially leading to more potent and selective therapeutic agents.[7]

Synthesis of the Core Scaffold and its Fluorinated Derivatives

The construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one ring system is efficiently achieved through multicomponent reactions (MCRs), which offer high atom economy and the ability to generate molecular diversity in a single step.[1][8] The Ugi-Zhu three-component reaction (UZ-3CR) is a particularly powerful tool for this purpose, often coupled with a subsequent cascade sequence.[1][9]

General Synthesis via Ugi-Zhu Reaction

A common pathway involves the reaction of an aldehyde, an amine, and an isocyanide, which undergoes a cascade of reactions including an aza-Diels-Alder cycloaddition with a dienophile like maleic anhydride, followed by N-acylation, decarboxylation, and dehydration to yield the desired pyrrolo[3,4-b]pyridin-5-one core.[1][2][9] This one-pot process is often catalyzed by a Lewis acid, such as ytterbium(III) triflate, and can be accelerated using microwave irradiation.[1]

G cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product Aldehyde Aldehyde (R1-CHO) UZ_3CR Ugi-Zhu 3CR Aldehyde->UZ_3CR Amine Amine (R2-NH2) Amine->UZ_3CR Isocyanide Isocyanide (R3-NC) Isocyanide->UZ_3CR MaleicAnhydride Maleic Anhydride Aza_DA Aza Diels-Alder MaleicAnhydride->Aza_DA UZ_3CR->Aza_DA 5-Aminooxazole intermediate Cascade N-Acylation/ Decarboxylation/ Dehydration Aza_DA->Cascade Oxa-bridged intermediate Product Polysubstituted 6,7-dihydro-5H-pyrrolo [3,4-b]pyridin-5-one Cascade->Product

General workflow for the synthesis of the pyrrolo[3,4-b]pyridin-5-one core.
Strategies for the Introduction of Fluorine at the 3-Position

Direct selective fluorination of the pyrrolo[3,4-b]pyridin-5-one core at the 3-position presents a synthetic challenge due to the electronic nature of the heterocyclic system. However, several strategies can be envisioned based on modern fluorination chemistry.

1. Late-Stage C-H Fluorination:

Recent advances in catalysis have enabled the direct fluorination of C-H bonds in heterocyclic systems.[10][11] A potential route for the 3-fluoro derivative would involve the use of an electrophilic fluorinating agent, such as Selectfluor®, in the presence of a suitable transition metal catalyst.[4] The regioselectivity of this reaction would be critical and may require careful optimization of reaction conditions and directing groups.

2. Synthesis from a Fluorinated Precursor:

An alternative and potentially more controlled approach involves the use of a fluorinated starting material in the multicomponent reaction. For instance, a 3-fluoropyridine-derived aldehyde or amine could be employed in the Ugi-Zhu reaction. The synthesis of fluorinated pyridines has evolved significantly, with various methods available to introduce fluorine at specific positions on the pyridine ring.[5][12]

Experimental Protocol: Hypothetical Synthesis of a 3-Fluoro Derivative

This protocol outlines a plausible, though not yet explicitly reported, synthetic route based on the Ugi-Zhu reaction with a fluorinated precursor.

  • Preparation of the Fluorinated Aldehyde: Synthesize 2-amino-5-fluoronicotinaldehyde from commercially available 2-amino-5-fluoropyridine via established methods.

  • Ugi-Zhu Three-Component Reaction:

    • In a microwave reaction vessel, combine 2-amino-5-fluoronicotinaldehyde (1.0 equiv.), a primary amine (e.g., benzylamine, 1.0 equiv.), and ytterbium(III) triflate (0.03 equiv.) in a suitable solvent such as toluene.

    • Heat the mixture under microwave irradiation (e.g., 65 °C, 100 W) for 5 minutes.

    • Add the desired isocyanide (1.2 equiv.) and continue microwave irradiation for another 5-10 minutes.

  • Cascade Cyclization:

    • To the reaction mixture, add maleic anhydride (1.2 equiv.).

    • Continue to heat under microwave irradiation until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.

  • Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the this compound derivative.

Physicochemical Properties and Structure-Activity Relationships

The introduction of a fluorine atom at the 3-position is expected to have a profound impact on the physicochemical properties of the molecule.

PropertyEffect of 3-Fluoro SubstitutionRationale
Lipophilicity (logP) IncreaseFluorine is a lipophilic atom.
pKa DecreaseThe electron-withdrawing nature of fluorine will decrease the basicity of the pyridine nitrogen.
Metabolic Stability IncreaseThe C-F bond is strong and resistant to metabolic cleavage.
Binding Affinity Potentially IncreaseFluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.

Biological Activities and Therapeutic Potential

Derivatives of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold have been investigated for a range of therapeutic applications.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of pyrrolo[3,4-b]pyridin-5-one derivatives against various cancer cell lines, including breast and cervical cancer.[1][2] The proposed mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division.[2] In silico docking studies have shown that these molecules can bind to the αβ-tubulin interface, with hydrophobic and aromatic moieties playing a key role in the interaction.[2][13]

G Pyrrolo Pyrrolo[3,4-b]pyridin-5-one Derivative Tubulin αβ-Tubulin Pyrrolo->Tubulin Binds to interface Microtubule Microtubule Dynamics Tubulin->Microtubule Inhibits polymerization Mitosis Mitotic Arrest Microtubule->Mitosis Disrupts Apoptosis Apoptosis Mitosis->Apoptosis Induces

Proposed mechanism of anticancer activity via tubulin inhibition.
Neurological and Psychiatric Disorders

A significant area of interest for this scaffold is in the treatment of neurological and psychiatric disorders. Certain 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one compounds have been identified as allosteric modulators of the M4 muscarinic acetylcholine receptor.[14] The M4 receptor is a key target for the development of treatments for conditions such as schizophrenia and Alzheimer's disease.[14]

Other Potential Applications

The versatility of the pyrrolo[3,4-b]pyridin-5-one core is highlighted by its exploration in other therapeutic areas:

  • Diabetes: As inhibitors of dipeptidyl peptidase-4 (DPP-4), these compounds have potential as therapeutic agents for the treatment of type 2 diabetes.[3]

  • Antibacterial Agents: Some functionalized derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[15]

  • Antiviral Activity: Recently, fluorinated pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety have been synthesized and shown to effectively inhibit early SARS-CoV-2 replication in vitro.[9]

Summary of Key Derivatives and Analogs

Derivative/Analog ClassTherapeutic Target/ApplicationKey FindingsReference(s)
Polysubstituted Pyrrolo[3,4-b]pyridin-5-onesAnticancer (Cervical, Breast Cancer)Cytotoxicity against HeLa, SiHa, CaSki, MDA-MB-231, and MCF-7 cell lines.[1][2]
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivativesNeurological Disorders (Schizophrenia, Alzheimer's)Allosteric modulators of the M4 muscarinic acetylcholine receptor.[14]
Pyrrolo[3,4-b]pyridin-5-one derivativesDiabetes (DPP-4 inhibitors)Potential as effective therapeutic agents for diabetes mellitus.[3]
Functionalized Pyrrolo[3,4-b]pyridine derivativesAntibacterialModerate to good activity against various bacterial strains.[15]
Fluorinated-Pyrrolo[3,4-b]pyridin-5-onesAntiviral (SARS-CoV-2)Inhibition of early viral replication.[9]

Conclusion

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one scaffold represents a highly promising platform for the development of new therapeutic agents. Its synthetic accessibility, particularly through efficient multicomponent reactions, allows for extensive structural diversification. The strategic incorporation of fluorine, specifically at the 3-position, is a logical next step in optimizing the drug-like properties of this core. Further research into the synthesis and biological evaluation of 3-fluoro derivatives is warranted and holds the potential to unlock novel therapies for a wide range of diseases, from cancer to neurological disorders and infectious diseases.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2015). Organic & Biomolecular Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-ones 12b and the... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). Wiley Online Library. Retrieved January 16, 2026, from [Link]

  • Catalysis for Fluorination and Trifluoromethylation. (2011). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2019). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. (2017). Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). PubMed. Retrieved January 16, 2026, from [Link]

  • One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. (2019). Beilstein Journals. Retrieved January 16, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • meta-Selective Fluorination of Pyridine Derivatives. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. (2021). PubMed. Retrieved January 16, 2026, from [Link]

  • Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. (2019). PubMed. Retrieved January 16, 2026, from [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Fluorinated scaffolds for antimalarial drug discovery. (2020). Mayo Clinic. Retrieved January 16, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a fluorinated heterocyclic compound of interest in medicinal chemistry. The pyrrolo[3,4-b]pyridin-5-one core is a recognized privileged structure, appearing in various biologically active molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide details a robust synthetic strategy, explains the underlying chemical principles, and provides a step-by-step protocol for laboratory execution.

Introduction to the Pyrrolo[3,4-b]pyridin-5-one Scaffold

The pyrrolo[3,4-b]pyridin-5-one scaffold is an aza-analogue of isoindolin-1-one and is considered a privileged structure in drug discovery due to its presence in numerous natural and synthetic compounds with anticancer properties.[1] The versatile synthesis of this core, often through multicomponent reactions (MCRs), allows for the generation of diverse molecular libraries for screening.[2] MCRs are highly efficient, combining three or more reactants in a single step to produce complex products, thereby minimizing waste and saving time.[1]

The synthesis of fluorinated derivatives of this scaffold is of particular interest. Fluorine is the most electronegative element and its incorporation into organic molecules can lead to profound changes in their biological activity.[3] This protocol outlines a synthetic approach to this compound, likely leveraging a multicomponent strategy that has been successfully applied to similar fluorinated analogues.[4]

Synthetic Strategy: A Multicomponent Approach

The synthesis of the pyrrolo[3,4-b]pyridin-5-one core is efficiently achieved through a one-pot cascade process that combines an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent intramolecular Diels-Alder reaction and aromatization sequence.[1][2][5] This powerful strategy allows for the rapid assembly of the complex heterocyclic system from simple starting materials.

The key steps in this proposed synthesis are:

  • Formation of a 5-aminooxazole intermediate: This is achieved via the Ugi-Zhu three-component reaction of an aldehyde, an amine, and an isocyanoacetamide.[1][6]

  • Cascade Reaction: The in situ generated 5-aminooxazole undergoes a cascade of reactions, typically initiated by a dienophile like maleic anhydride. This sequence involves an intermolecular aza-Diels-Alder cycloaddition, followed by intramolecular N-acylation, decarboxylation, and dehydration to furnish the final pyrrolo[3,4-b]pyridin-5-one core.[4][7]

To introduce the desired fluorine atom at the 3-position, a fluorinated building block will be utilized as one of the initial components in the multicomponent reaction.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Ugi-Zhu 3-Component Reaction cluster_1 Cascade Reaction Aldehyde Aldehyde 5-Aminooxazole 5-Aminooxazole Aldehyde->5-Aminooxazole Amine Amine Amine->5-Aminooxazole Isocyanoacetamide Isocyanoacetamide Isocyanoacetamide->5-Aminooxazole Diels_Alder_Adduct Diels_Alder_Adduct 5-Aminooxazole->Diels_Alder_Adduct [4+2] Cycloaddition Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Diels_Alder_Adduct Target_Molecule This compound Diels_Alder_Adduct->Target_Molecule N-acylation, Decarboxylation, Dehydration

Sources

Application Notes and Protocols for 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the safe and effective handling and storage of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1256790-95-0). As a member of the pyrrolo[3,4-b]pyridin-5-one class of compounds, which are recognized as privileged aza-analogues of isoindolin-1-ones, this molecule holds significant interest in medicinal chemistry and drug discovery.[1][2] The protocols outlined herein are synthesized from an analysis of the compound's structural motifs, data from analogous chemical structures, and established best practices for laboratory safety. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated.

Scientific Context and Structural Rationale

This compound belongs to a class of heterocyclic compounds that are being actively investigated for a range of biological activities.[3][4] The pyrrolo[3,4-b]pyridin-5-one core is a key pharmacophore in various research programs, including the development of anticancer agents.[2][5] The presence of a fluorine atom on the pyridine ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[6][7][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[6] The pyrrolidinone moiety, a five-membered lactam, is a structural feature of numerous bioactive molecules.[9][10]

Understanding these structural components is crucial for anticipating the compound's reactivity and stability. The fluorinated pyridine ring is expected to be relatively stable, while the lactam in the pyrrolidinone ring could be susceptible to hydrolysis under strong acidic or basic conditions.[9]

Hazard Assessment and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet for this compound is not publicly available, an analysis of safety data for structurally similar compounds provides essential guidance. For instance, a safety data sheet for a related fluorinated heterocyclic compound, 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][6][9][11]triazolium Tetrafluoroborate, indicates that it causes severe skin burns and eye damage.[12] Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar hazardous properties.

Recommended Personal Protective Equipment

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and fine dust that could cause serious eye damage.[12]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, which may cause irritation or burns.[12]
Body Protection A flame-retardant laboratory coat.To protect against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or aerosols.
Emergency First Aid Procedures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Handling Protocols

General Handling Workflow

The following workflow is designed to minimize exposure and ensure the integrity of the compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer Solution Using Syringe or Pipette handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate Proceed to cleanup clean_dispose Dispose of Waste in Designated Containers clean_decontaminate->clean_dispose clean_remove_ppe Remove and Dispose of PPE clean_dispose->clean_remove_ppe G Compound 3-fluoro-6,7-dihydro-5H- pyrrolo[3,4-b]pyridin-5-one Handling Safe Handling Compound->Handling Storage Proper Storage Compound->Storage PPE Personal Protective Equipment Handling->PPE FumeHood Chemical Fume Hood Handling->FumeHood Waste Hazardous Waste Disposal Handling->Waste InertAtmosphere Inert Atmosphere Storage->InertAtmosphere ColdStorage 2-8°C Storage Storage->ColdStorage ResearcherSafety Researcher Safety PPE->ResearcherSafety FumeHood->ResearcherSafety CompoundIntegrity Compound Integrity InertAtmosphere->CompoundIntegrity ColdStorage->CompoundIntegrity Waste->ResearcherSafety

Caption: Key relationships for ensuring safety and compound integrity.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Pyrrolidine Properties, Reactions and Applications. Safrole. [Link]

  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. ResearchGate. [Link]

  • Studies on pyrrolidinones. Reaction of pyroglutamic acid and vinylogues with aromatics in Eaton's reagent. ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • This compound [ 1256790-95-0 ]. Chem-Space. [Link]

  • Isoindolin-1-one and one of its aza-analogues (pyrrolo[3,4-b]pyridin-5-one). ResearchGate. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]

  • Aza-Conjugate Addition Methodology for the Synthesis of N-Hydroxy-isoindolin-1-ones. PubMed. [Link]

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. [Link]

  • Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. PMC - PubMed Central. [Link]

  • síntesis one-pot de pirrolo [3,4-b] piridin-5-onas via un triple proceso: ugi-3cr / aza diels-alder / n-acilacion / aromatizacion. Universidad de Guanajuato. [Link]

  • Aza>-conjugate addition methodology for the synthesis of >N>-hydroxy-isoindolin-1-ones. University of Bath's research portal. [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed. [Link]

Sources

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Characterization of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one as a Putative Kinase Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a major class of therapeutic targets, playing critical roles in cellular signaling pathways.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][3] The pyrrolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, mimicking the purine ring of ATP and serving as a core for many kinase inhibitors.[4][5] This structural similarity allows such compounds to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[4]

This document provides detailed protocols for the initial characterization of This compound (hereafter referred to as "Compound F"), a novel compound from this class. While extensive public data on Compound F is limited, its structural alerts suggest potential kinase inhibitory activity. Recent studies on similar pyrrolo[3,4-b]pyridin-5-one derivatives have shown activity against cancer cell lines and have suggested potential interactions with kinases such as AKT1.[6]

These application notes are designed for researchers in drug discovery and chemical biology to guide the primary biochemical and cellular evaluation of Compound F. The described workflows will enable the determination of its inhibitory potency (IC₅₀), kinase selectivity, and target engagement in a cellular context.

Part 1: Initial Biochemical Potency Assessment (IC₅₀ Determination)

The first step in characterizing a putative kinase inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀) against a specific kinase.[7] This establishes the compound's potency. Based on the activity of related scaffolds, we will use the Serine/Threonine-protein kinase AKT1 as our primary target for this protocol. A luminescence-based assay measuring ATP consumption is a robust and high-throughput method for this purpose.[1][8]

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)

This protocol quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[1] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

Scientific Rationale: The ADP-Glo™ assay is a highly sensitive method that can detect low levels of kinase activity and is less prone to interference from colored or fluorescent compounds than other methods.[8] It involves two steps: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal. This separation minimizes signal bleed-through and enhances accuracy.

Materials:

  • Compound F: 10 mM stock in 100% DMSO

  • Kinase: Recombinant Human AKT1 (active)

  • Substrate: A suitable peptide substrate for AKT1 (e.g., a derivative of GSK3)

  • ATP: High-purity, molecular biology grade

  • Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[1]

  • Control Inhibitor: Staurosporine or a known selective AKT1 inhibitor (e.g., MK-2206)

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • Plates: White, opaque, 384-well plates

  • Instrumentation: Plate reader with luminescence detection capabilities

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection p1 Prepare 10 mM stock of Compound F in DMSO p2 Create 11-point serial dilution (e.g., 1:3) in DMSO a1 Add 2.5 µL diluted Compound F / DMSO to wells p2->a1 p3 Prepare Kinase, Substrate, and ATP solutions a2 Add 2.5 µL Kinase solution; Incubate 15 min @ RT p3->a2 a3 Initiate reaction with 5 µL Substrate/ATP mix p3->a3 a1->a2 a2->a3 a4 Incubate 60 min @ 30°C a3->a4 d1 Add 10 µL ADP-Glo™ Reagent; Incubate 40 min @ RT a4->d1 d2 Add 20 µL Kinase Detection Reagent; Incubate 30 min @ RT d1->d2 d3 Measure Luminescence d2->d3 cluster_cell Cell Treatment cluster_protein Protein Analysis cluster_blot Western Blot c1 Seed cells in 6-well plates c2 Serum starve cells (if stimulating) c1->c2 c3 Pre-treat with Compound F at various concentrations c2->c3 c4 Stimulate with growth factor (e.g., IGF-1) c3->c4 p1 Lyse cells and quantify protein c4->p1 p2 Run SDS-PAGE p1->p2 p3 Transfer to PVDF membrane p2->p3 b1 Block membrane p3->b1 b2 Incubate with Primary Ab (pGSK3β or total GSK3β) b1->b2 b3 Incubate with Secondary HRP-Ab b2->b3 b4 Add ECL substrate and image b3->b4

Caption: Workflow for cellular target engagement via Western blot.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed PC-3 cells in 6-well plates and allow them to adhere overnight.

    • Serum starve the cells for 4-6 hours.

    • Pre-treat cells with increasing concentrations of Compound F (e.g., 0.1, 0.3, 1, 3, 10 µM) for 2 hours. Include a DMSO vehicle control.

    • Stimulate the cells with 100 ng/mL IGF-1 for 20 minutes to robustly activate the AKT pathway.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease/phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with the primary antibody for pGSK3β (Ser9).

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total GSK3β as a loading control.

Conclusion and Future Directions

These protocols provide a foundational workflow to characterize this compound as a potential kinase inhibitor. Positive results from these assays—namely, potent biochemical IC₅₀, a defined selectivity profile, and confirmed cellular target engagement—would provide strong rationale for further preclinical development. Subsequent steps would include cell viability assays to assess anti-proliferative effects, mechanism of action studies to confirm ATP-competitive binding, and pharmacokinetic studies to evaluate the compound's drug-like properties.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [8]2. BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. Available at: [1]3. Sigma-Aldrich. Kinase Assay Kit. Available at: [2]4. El-Gamal, M. I., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents. Available at: [4]5. Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [7]6. Cayman Chemical. Methods for Detecting Kinase Activity. Available at: [3]7. Morales-Salazar, I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. Molecules. Available at: [6]8. González-Zamora, E., et al. (2025). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones.... Semantic Scholar. Available at:

Sources

Applications of Fluorinated Pyrrolo[3,4-b]pyridin-5-ones in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the pyrrolo[3,4-b]pyridin-5-one core has emerged as a "privileged" structure, analogous to isoindolin-1-one, and is found in numerous biologically active compounds.[1] The strategic incorporation of fluorine atoms into this scaffold further augments its drug-like properties, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[2]

Fluorine, the most electronegative element, imparts unique physicochemical characteristics to organic molecules. The carbon-fluorine bond is exceptionally strong, leading to increased metabolic stability by blocking sites susceptible to enzymatic degradation. Furthermore, the introduction of fluorine can significantly alter the acidity or basicity of neighboring functional groups, thereby influencing a compound's pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides an in-depth exploration of the applications of fluorinated pyrrolo[3,4-b]pyridin-5-ones in drug discovery. We will delve into their synthesis, mechanisms of action in key therapeutic areas, and provide detailed, field-proven protocols for their preparation and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their quest for next-generation therapeutics.

I. The Chemical Architecture: Synthesis of Fluorinated Pyrrolo[3,4-b]pyridin-5-ones

The construction of the polysubstituted pyrrolo[3,4-b]pyridin-5-one core is elegantly achieved through a one-pot, multi-component reaction (MCR) strategy, most notably the Ugi-Zhu three-component reaction (UZ-3CR), followed by a cascade sequence. This approach offers high atom economy and allows for the rapid generation of molecular diversity from simple starting materials.[2]

Expertise in Action: The Ugi-Zhu/Cascade Reaction

The Ugi-Zhu reaction is a powerful tool for the synthesis of complex heterocyclic systems. It involves the condensation of an aldehyde, an amine, and an isocyanide to form an α-acylamino amide intermediate. In the context of pyrrolo[3,4-b]pyridin-5-one synthesis, this intermediate undergoes a subsequent cascade of reactions, typically an intramolecular aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, to yield the final fused heterocyclic system.[2][3] The use of microwave irradiation can significantly accelerate the reaction times.

Visualizing the Synthesis:

G Aldehyde Fluorinated Aldehyde Ugi_Zhu_Product Ugi-Zhu Intermediate Aldehyde->Ugi_Zhu_Product Amine Primary Amine Amine->Ugi_Zhu_Product Isocyanide Isocyanide Isocyanide->Ugi_Zhu_Product Maleic_Anhydride Maleic Anhydride Aza_Diels_Alder Aza-Diels-Alder Cycloaddition Maleic_Anhydride->Aza_Diels_Alder Ugi_Zhu_Product->Aza_Diels_Alder Lewis Acid (e.g., Yb(OTf)3) Cascade Cascade Sequence (N-acylation, Decarboxylation, Dehydration) Aza_Diels_Alder->Cascade Final_Product Fluorinated Pyrrolo[3,4-b]pyridin-5-one Cascade->Final_Product

Caption: Synthetic workflow for fluorinated pyrrolo[3,4-b]pyridin-5-ones.

II. Therapeutic Frontiers: Applications in Drug Discovery

The versatility of the fluorinated pyrrolo[3,4-b]pyridin-5-one scaffold has led to its exploration in a range of therapeutic areas. The following sections highlight key applications and provide detailed protocols for biological evaluation.

A. Oncology: Targeting Cancer Cell Proliferation

The pyrrolo[3,4-b]pyridin-5-one nucleus is considered an aza-analogue of isoindolin-1-one, a core structure present in several anticancer agents.[3] Consequently, derivatives of this scaffold have been investigated for their cytotoxic effects against various cancer cell lines.

While the precise mechanisms are still under investigation for many derivatives, in silico and in vitro studies suggest that these compounds can interfere with fundamental cellular processes. One of the key targets implicated in the anticancer activity of some pyrrolopyridinones is the inhibition of tubulin polymerization, a critical step in mitosis.[3] Furthermore, their structural similarity to known kinase inhibitors suggests that they may also exert their effects by modulating the activity of protein kinases involved in cancer cell signaling pathways.[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of approximately 1 x 104 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the fluorinated pyrrolo[3,4-b]pyridin-5-one compounds in culture medium. Aspirate the old medium from the cells and add 100 µL of the treatment medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a further 24-48 hours.[6]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution in culture medium to a final concentration of 0.5 mg/mL. Add 100 µL of the working MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and positive) to ensure the validity of the results. The colorimetric readout provides a quantitative measure of cell viability, and the determination of IC50 values allows for a standardized comparison of compound potency.

B. Antiviral Research: Combating Viral Replication

The emergence of novel viral threats necessitates the development of new antiviral agents. The fluorinated pyrrolo[3,4-b]pyridin-5-one scaffold has shown promise in this area, with some derivatives exhibiting inhibitory activity against viruses such as SARS-CoV-2.[2]

The antiviral mechanism of these compounds is likely multifaceted. In silico docking studies suggest that they can interact with key viral proteins, such as proteases and surface glycoproteins, which are essential for viral replication and entry into host cells.[2] By binding to these targets, the compounds can disrupt the viral life cycle.

The plaque assay is a standard method for quantifying the number of infectious virus particles and for assessing the efficacy of antiviral compounds.[7][8]

Principle: In a confluent monolayer of host cells, a single infectious virus particle will replicate and spread to adjacent cells, creating a localized area of cell death known as a plaque. The number of plaques is directly proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number of plaques formed.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates.[7]

  • Virus Dilution and Infection: Prepare serial dilutions of the virus stock. Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the fluorinated pyrrolo[3,4-b]pyridin-5-one compound.[7]

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[8]

  • Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[8]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 (half-maximal effective concentration) value.

Trustworthiness of the Protocol: This assay directly measures the inhibition of infectious virus production, providing a biologically relevant endpoint. The inclusion of a virus-only control is crucial for accurate determination of plaque reduction.

C. Neurodegenerative Diseases: A Potential New Frontier

While research in this area is still emerging for the specific pyrrolo[3,4-b]pyridin-5-one scaffold, related pyrrolopyridine derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[10][11] The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated analogs particularly attractive for targeting central nervous system disorders.[11]

In the context of Alzheimer's disease, potential mechanisms of action for pyrrolopyridine derivatives include the inhibition of glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of the disease.[11] Other potential targets could involve the modulation of neuroinflammation or the reduction of amyloid-beta aggregation.[12]

Further investigation is warranted to explore the potential of fluorinated pyrrolo[3,4-b]pyridin-5-ones in neurodegenerative diseases. This would involve screening these compounds in relevant in vitro and in vivo models of Alzheimer's, Parkinson's, and other neurodegenerative conditions.

D. Anti-Inflammatory Applications

Derivatives of the closely related pyrrolo[3,4-d]pyridazinone scaffold have demonstrated anti-inflammatory properties.[13][14] This suggests that fluorinated pyrrolo[3,4-b]pyridin-5-ones may also possess anti-inflammatory activity.

The anti-inflammatory effects of related compounds have been attributed to mechanisms such as competitive antagonism of the histamine H1 receptor and inhibition of the release of pro-inflammatory cytokines like TNF-α and IL-1β.[13]

Screening of fluorinated pyrrolo[3,4-b]pyridin-5-ones in cellular and animal models of inflammation is a logical next step to explore their potential in this therapeutic area. Assays measuring the inhibition of inflammatory mediators would be crucial in elucidating their mechanism of action.

III. Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount for successful drug discovery. While a comprehensive SAR for the fluorinated pyrrolo[3,4-b]pyridin-5-one class is still being established, some general principles can be inferred from existing studies on related scaffolds.

  • Substitution Patterns: The nature and position of substituents on the pyrrolo[3,4-b]pyridin-5-one core can significantly impact activity. For instance, in related pyrrolopyrimidine kinase inhibitors, specific aryl substitutions are crucial for potent inhibition.[15]

  • Fluorine Placement: The position of the fluorine atom(s) can influence both potency and pharmacokinetic properties. Strategic fluorination can block metabolic hotspots and enhance binding interactions.

  • Lipophilicity and Solubility: A balance between lipophilicity (for membrane permeability) and aqueous solubility (for bioavailability) is critical. The introduction of fluorine can modulate these properties.

Data Presentation: A Hypothetical Example of SAR Data

Compound IDR1-SubstituentR2-SubstituentFluorination PatternIC50 (µM) - Target X
F-PP-01PhenylBenzyl4-Fluoro0.5
F-PP-024-ChlorophenylBenzyl4-Fluoro0.2
F-PP-03PhenylCyclohexyl4-Fluoro2.1
F-PP-04PhenylBenzyl6-Fluoro1.8

This table is for illustrative purposes only and does not represent actual experimental data.

IV. Conclusion and Future Perspectives

Fluorinated pyrrolo[3,4-b]pyridin-5-ones represent a promising class of compounds with diverse potential applications in drug discovery. Their efficient synthesis via multi-component reactions allows for the rapid generation of chemical diversity, while the incorporation of fluorine provides a powerful tool for optimizing their pharmacological properties.

The demonstrated activity of these compounds in oncology and virology, coupled with their potential in neurodegenerative and inflammatory diseases, underscores the value of this scaffold. The detailed protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of this exciting class of molecules. Future efforts should focus on expanding the library of fluorinated analogs, elucidating their precise mechanisms of action, and further exploring their efficacy in a broader range of disease models.

References

  • Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022-02-05). NIH. [Link]

  • Antinociceptive, anti-inflammatory and smooth muscle relaxant activities of the pyrrolo[3,4-d]pyridazinone derivatives: Possible mechanisms of action. PubMed. [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. Bio-protocol. [Link]

  • Substituted (Pyrroloamino)pyridines: Potential Agents for the Treatment of Alzheimer's Disease. PubMed. [Link]

  • Measuring infectious virus: the plaque assay. (2022-08-10). VIROLOGY RESEARCH SERVICES. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). University of Texas at Austin. [Link]

  • Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. (2024-02-01). NIH. [Link]

  • Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][7][16]benzodiazepines as DNA-interactive antitumour antibiotics. PubMed. [Link]

  • Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2025-02-20). PubMed Central. [Link]

  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. (2014-11-01). PubMed. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. MDPI. [Link]

  • Deep Learning‐Driven Exploration of Pyrroloquinoline Quinone Neuroprotective Activity in Alzheimer's Disease. PMC - PubMed Central. [Link]

  • Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. PubMed. [Link]

  • Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Semantic Scholar. [Link]

  • Synthesis of new pyrazoles and pyrozolo [3,4-b] pyridines as anti-inflammatory agents by inhibition of COX-2 enzyme. ResearchGate. [Link]

  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Scientia Pharmaceutica. [Link]

  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (2025-08-06). ResearchGate. [Link]

  • Novel 1,3,4-Oxadiazole Derivatives of Pyrrolo [3,4-d]Pyridazinone Exert Anti-Inflammatory Activity. (2021-11-02). Semantic Scholar. [Link]

  • Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported... ResearchGate. [Link]

  • Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. [Link]

  • A Promising Drug for Alzheimer's Disease with William Klein, PhD, and Richard Silverman, PhD. (2025-07-09). YouTube. [Link]

  • Alzheimer's: Studying a New Protein Inspires Hope. Johns Hopkins Medicine. [Link]

Sources

Application Note: Analytical Strategies for the Detection of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed analytical methods for the qualitative and quantitative analysis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering robust starting points for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to empower users to adapt and validate these methods for their specific applications.

Introduction: The Analytical Imperative

This compound is a fluorinated aza-analogue of isoindolin-1-one. The isoindolinone core is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability and binding affinity. Consequently, the development of sensitive and specific analytical methods for this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products in pharmaceutical development.

This application note details robust analytical methodologies for the comprehensive characterization and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment

Reverse-phase HPLC with UV detection is the workhorse for purity determination and quantification of moderately polar, non-volatile organic compounds like the target analyte. The method described below is a foundational protocol that can be optimized and validated according to ICH guidelines.

Rationale for Method Selection

A C18 stationary phase is chosen for its broad applicability in retaining organic molecules of intermediate polarity. The mobile phase, consisting of acetonitrile and water, allows for the effective elution of the analyte. A formic acid modifier is included to improve peak shape and ensure the ionization state of the analyte is consistent, which is crucial for reproducible chromatography. UV detection is selected based on the anticipated presence of a chromophore in the heterocyclic ring system.

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. This will serve as the stock solution.

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve in the same diluent to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Data Analysis and Interpretation

The retention time of the analyte should be consistent across all injections. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the analyte in unknown samples is determined by interpolating their peak areas from this curve. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, its applicability will depend on the thermal stability and volatility of the compound. For related pyrrolidinone structures, direct analysis can be challenging, and derivatization may be necessary to improve volatility and thermal stability.[1][2]

Rationale for Method Selection

A direct injection GC-MS method is proposed as a starting point. A low-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for a wide range of organic molecules. Electron ionization (EI) is used for its ability to generate reproducible fragmentation patterns that can be compared against mass spectral libraries for identification.

Experimental Protocol: GC-MS

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If derivatization is required, a common approach for compounds with active hydrogens is silylation. To a dried aliquot of the sample, add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60-70 °C for 30 minutes.

  • Filter the final solution through a 0.45 µm syringe filter.

Instrumental Parameters:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1) or Splitless
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Data Interpretation and Validation

The resulting total ion chromatogram (TIC) will show separated components. The mass spectrum of each peak can be compared to spectral libraries (e.g., NIST) for tentative identification. The fragmentation pattern should be consistent with the structure of this compound. For quantitative analysis, a calibration curve can be prepared using a suitable internal standard.

GCMS_Workflow A Sample Dissolution (e.g., Dichloromethane) B Optional: Derivatization (e.g., Silylation) A->B C GC Injection A->C B->C D Separation in Capillary Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Data Acquisition (TIC & Mass Spectra) F->G H Library Search & Spectral Interpretation G->H

Caption: GC-MS workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the unambiguous structural confirmation of organic molecules. ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atom.

Rationale for Method Selection

Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds and is a good starting choice.[3] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing.

Experimental Protocol: NMR

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4][5]

  • Transfer the solution to a 5 mm NMR tube.[5]

  • Ensure the solution is free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[6]

  • Cap the NMR tube securely.

Acquisition Parameters (300 MHz Spectrometer):

ExperimentKey Parameters
¹H NMR Spectral Width: -2 to 12 ppm; Pulse Angle: 30-45°; Relaxation Delay: 1-2 s; Number of Scans: 16-64
¹³C NMR Spectral Width: -10 to 220 ppm; Pulse Program: Proton-decoupled; Relaxation Delay: 2-5 s; Number of Scans: 1024-4096
¹⁹F NMR Spectral Width: Determined by fluorine environment; Pulse Program: Proton-decoupled; Relaxation Delay: 2 s; Number of Scans: 128-256
Spectral Interpretation
  • ¹H NMR: Expect to see signals corresponding to the aromatic and aliphatic protons. The integration of the peaks should correspond to the number of protons in each environment. Coupling patterns (e.g., doublets, triplets) will provide information about neighboring protons.

  • ¹³C NMR: The number of signals will indicate the number of unique carbon environments. The chemical shifts will provide information about the type of carbon (aliphatic, aromatic, carbonyl).

  • ¹⁹F NMR: A signal in the ¹⁹F spectrum will confirm the presence of the fluorine atom. Its chemical shift and coupling to nearby protons (if proton-coupled spectrum is acquired) will provide information about its electronic environment.

Conclusion

The analytical methods presented provide a comprehensive framework for the detection, quantification, and structural elucidation of this compound. The HPLC method is recommended for routine purity and potency testing. GC-MS can be employed for the analysis of volatile impurities, potentially requiring derivatization. NMR spectroscopy remains the definitive tool for structural confirmation. These protocols are intended as robust starting points and should be appropriately validated for their intended use in a research or quality control setting.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. 2023. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available from: [Link]

  • Subramanian, V., et al. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. 2014.
  • De Kowalewski, D. G., et al. 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure. 1989.
  • BenchChem. A Comparative Guide to the NMR and Mass Spectrometry Analysis of Novel Pyridazinones. 2025.
  • Wang, J., et al. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Journal of Agricultural and Food Chemistry. 2014.
  • Vanhoenacker, G., et al. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. 2009.
  • ResolveMass Laboratories Inc. GC-MS Method Development in Canada and US. 2025.
  • Babaev, E. V., & Bush, A. Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. Russian Journal of Organic Chemistry. 2003.
  • Lopez-Avila, V. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. 2015.
  • Yamamoto, T., et al.
  • Raja, K. D., et al. DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2020.
  • Lopez-Avila, V. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. 2014.
  • Grapp, M., et al. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case.
  • Jhu, S.-C., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. 2022.
  • Jhu, S.-C., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. 2022.
  • Jhu, S.-C., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis. 2022.
  • Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. 2020.
  • Chen, S.-F., et al. Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis. 2018.
  • Piccinini, M., et al. Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • Turesky, R. J. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.
  • Loughborough University. Support Information (NMR data)
  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Al-Majed, A. A., et al. O-Phthaldehyde Analogs as Isoindole Forming Probes: A Versatile Fluorimetric Approach for Biomedical and Pharmaceutical Analysis-A Critical Review. Luminescence. 2026.
  • Mohammadi-Far, A., et al. Antitumor evaluation and 3D-QSAR studies of a new series of the spiropyrroloquinoline isoindolinone/aza-isoindolinone derivatives by comparative molecular field analysis (CoMFA). Journal of the Iranian Chemical Society. 2020.
  • Iovine, V., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. 2023.
  • Yagupolskii, L. M., et al. Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry. 2011.
  • Mlostón, G., & Huisgen, R. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. 2020.
  • Zapevalov, A. Y., & Saloutin, V. I.
  • Mohammadi-Far, A., et al. Examples of pharmaceuticals and bioactive natural compounds containing spiroisoindolinone and isoindolinone fragments.
  • Deniau, E., et al. Enantioenriched Isoindolinones from Chiral Phase-Transfer-Catalyzed Intramolecular Aza-Michael Reactions. Synlett. 2013.
  • Scott, J. S., et al.

Sources

Application Notes and Protocols for 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one is a synthetic compound belonging to the pyrrolopyridinone class of molecules.[1] While specific data on this exact fluorinated derivative is limited, the broader family of pyrrolo[3,4-b]pyridin-5-ones has been investigated for various biological activities, including potential anticancer properties.[1][2][3] Structurally related compounds have been explored as allosteric modulators of muscarinic acetylcholine receptors and for their activity against various human carcinoma cell lines.[2][4] Given the frequent role of novel heterocyclic compounds in drug discovery, it is plausible that this compound may function as an inhibitor of critical cellular processes, such as DNA repair, similar to other small molecule inhibitors used in oncology research.

A key target in cancer therapy is the poly(ADP-ribose) polymerase (PARP) enzyme family.[5] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[6] Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[6] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the inhibition of PARP can lead to synthetic lethality, a state where the simultaneous loss of two gene functions is lethal to the cell, while the loss of either one alone is not.[5][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell culture-based assays to investigate the biological activity of this compound. The protocols outlined below are designed to assess its potential as a PARP inhibitor, evaluate its impact on cell viability and DNA damage, and provide a framework for understanding its mechanism of action.

PART 1: Foundational Protocols

Cell Line Selection and Maintenance

The choice of cell line is critical for elucidating the mechanism of action of a novel compound. To investigate the potential PARP-inhibiting activity of this compound, it is recommended to use cell lines with known DNA repair deficiencies, such as BRCA1 or BRCA2 mutations, alongside proficient control cell lines. This allows for the assessment of synthetic lethality.[7][8]

Recommended Cell Lines:

  • BRCA-deficient:

    • CAPAN-1 (pancreatic, BRCA2-mutant)

    • MDA-MB-436 (breast, BRCA1-mutant)

  • BRCA-proficient (as controls):

    • MCF-7 (breast)

    • PANC-1 (pancreatic)

Standard Cell Culture Protocol:

  • Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency using standard trypsinization techniques.

Preparation of this compound Stock Solution

Accurate and consistent preparation of the compound stock solution is paramount for reproducible experimental results.

Protocol:

  • Dissolve this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

PART 2: Core Experimental Protocols

Assessment of Cytotoxicity and Cell Viability

Determining the cytotoxic and cytostatic effects of the compound is a fundamental first step.[9] Cell viability assays measure the overall health of a cell population and can be used to determine the concentration-dependent effects of a drug.[10][11]

Workflow for Determining IC50 (Inhibitory Concentration 50%):

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: Viability Assay cluster_3 Data Analysis seed_cells Seed cells in 96-well plates prepare_dilutions Prepare serial dilutions of the compound add_compound Treat cells with varying concentrations prepare_dilutions->add_compound add_reagent Add viability reagent (e.g., MTT, PrestoBlue) incubate Incubate for recommended time add_reagent->incubate read_plate Measure absorbance/fluorescence incubate->read_plate plot_data Plot dose-response curve calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Workflow for determining the IC50 value of a compound.

Detailed Protocol for Cell Viability (MTT Assay):

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Data Presentation:

Cell LineBRCA StatusIC50 (µM) of this compound
CAPAN-1Mutant[Insert Value]
MDA-MB-436Mutant[Insert Value]
MCF-7Proficient[Insert Value]
PANC-1Proficient[Insert Value]
Evaluation of PARP Inhibition by Western Blot

To directly assess whether this compound inhibits PARP activity, Western blotting can be used to detect the levels of poly(ADP-ribose) (PAR), the product of PARP activity, or the cleavage of PARP-1, a hallmark of apoptosis.[12][13]

Signaling Pathway:

G cluster_pathway PARP Inhibition and Apoptosis DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP PAR PAR Synthesis PARP->PAR NAD+ Apoptosis Apoptosis PARP->Apoptosis Cleaved_PARP Cleaved PARP-1 (89 kDa) Repair DNA Repair PAR->Repair Compound 3-fluoro-6,7-dihydro-5H- pyrrolo[3,4-b]pyridin-5-one Compound->PARP Inhibition Caspase Caspase Activation Apoptosis->Caspase Caspase->PARP Cleavage

Caption: Simplified pathway of PARP activation and inhibition.

Western Blot Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound for the desired time (e.g., 24 hours). A known PARP inhibitor like Olaparib can be used as a positive control.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against PAR, PARP-1, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Assessment of DNA Damage by Immunofluorescence

Immunofluorescence microscopy is a powerful technique to visualize and quantify DNA damage within individual cells.[15] A key marker for DSBs is the phosphorylation of histone H2AX at serine 139, known as γH2AX.[16] The formation of distinct nuclear foci of γH2AX is a sensitive indicator of DSBs.[17]

Immunofluorescence Protocol for γH2AX Foci Formation:

  • Seed cells on coverslips in 24-well plates and allow them to adhere.

  • Treat the cells with this compound at concentrations around the determined IC50 for various time points (e.g., 6, 12, and 24 hours).

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[15]

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[16]

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum or 1% BSA in PBS) for 1 hour.[15]

  • Incubate the cells with a primary antibody against γH2AX overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[17]

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Expected Outcome: An effective PARP inhibitor is expected to increase the number of γH2AX foci, particularly in HR-deficient cells, indicating an accumulation of DSBs.

PART 3: Advanced Protocols and Mechanistic Studies

Clonogenic Survival Assay

This assay assesses the long-term effect of the compound on the ability of a single cell to proliferate and form a colony.[18] It is considered the gold standard for determining cytotoxicity after treatment with DNA-damaging agents.

Protocol:

  • Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Allow the cells to adhere overnight, then treat with various concentrations of this compound for 24 hours.

  • Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Fix the colonies with a mixture of methanol and acetic acid, and then stain with crystal violet.

  • Count the number of colonies (typically defined as containing ≥50 cells) and calculate the surviving fraction for each treatment condition relative to the untreated control.

Combination Therapy Studies

PARP inhibitors often show synergistic effects when combined with DNA-damaging chemotherapeutic agents or radiation.[7] Investigating the effect of this compound in combination with agents like temozolomide or cisplatin can provide insights into its potential clinical applications.

Experimental Design:

  • Use a matrix of concentrations for both this compound and the combination agent.

  • Assess cell viability using the methods described in section 2.1.

  • Analyze the data using software that can calculate combination indices (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Conclusion

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound in a cell culture setting. By systematically evaluating its effects on cell viability, PARP activity, and DNA damage, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. The use of both DNA repair-deficient and proficient cell lines is crucial for determining if the compound exhibits synthetic lethality, a key characteristic of effective PARP inhibitors. These foundational studies are essential for guiding further preclinical development.

References

  • Stap, J., et al. (2011). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Journal of Visualized Experiments, (54), e2893.
  • Pilié, P. G., et al. (2019). PARP Inhibitors in Cancer Diagnosis and Therapy. Cancer Discovery, 9(1), 36-55.
  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Abdel-Fatah, T. M., et al. (2014). PARP inhibitors: its role in treatment of cancer. Frontiers in Bioscience (Landmark Edition), 19, 635-646.
  • G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]

  • Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Cancers, 11(1), 72.
  • Oncolines B.V. (2024). Compound profiling in PARP inhibitor-resistant cancer cell lines. Retrieved from [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP and PARG inhibitors in cancer treatment.
  • Jakob, B., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), e56549.
  • Fornalski, K. W., et al. (2020). Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. Journal of Visualized Experiments, (159), e61198.
  • D'Amours, D., et al. (2001). A) Western blot analysis of PARP-1, PARP-2, tankyrase 1 (TANK1) and...
  • Fornalski, K. W., et al. (2020). Immunofluorescence Imaging of DNA Damage and Repair Foci in Human Colon Cancer Cells. PubMed.
  • Carlson, M. R., et al. (2014). Western blot evaluation of PARP activity and DNA damage in...
  • Shram, S. I., et al. (2022). A new approach for studying poly(ADP-ribose) polymerase inhibitors using permeabilized adherent cells. Samara Journal of Science, 11(2), 131-137.
  • ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Poly (ADP-ribose) polymerase : methods and protocols. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. Molecules, 28(13), 5035.
  • Szepes, M., et al. (2018). Pretreatment of therapeutic cells with poly(ADP-ribose) polymerase inhibitor enhances their efficacy in an in vitro model of cell-based therapy in myocardial infarct. Experimental and Therapeutic Medicine, 15(4), 3629–3636.
  • Blanco-Cabrera, R. E., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(16), 6035.
  • Herrera-Zaragoza, L. D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648.
  • Herrera-Zaragoza, L. D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed.
  • Semantic Scholar. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I.
  • Cell Biolabs, Inc. (n.d.). Poly (ADP-Ribose) ELISA Kit. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • Kandefer-Szerszeń, M., & Rzeski, W. (2019).
  • Herrera-Zaragoza, L. D., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC.

Sources

Troubleshooting & Optimization

dealing with cytotoxicity of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one in control cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. This resource is designed to help you troubleshoot and understand instances of unexpected cytotoxicity in your control cell lines. As a small molecule inhibitor, likely developed for its bioactivity against specific targets, observing toxicity in non-target or control cells can be a significant hurdle.[1][2][3] This guide provides a logical, step-by-step framework to diagnose the root cause of the cytotoxicity and differentiate between compound-specific off-target effects and experimental artifacts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering unexpected cytotoxicity.

Q1: Why are my control cells dying when treated with this compound?

A1: Unexpected cytotoxicity in control cells can stem from several sources. The primary suspects are off-target effects , where the compound interacts with unintended cellular proteins, disrupting essential pathways.[4][5] Small molecule inhibitors, particularly those with kinase-inhibiting scaffolds like many pyrrolopyridinones, can have a range of affinities for proteins other than the primary target.[6][7] Other possibilities include the compound degrading into a toxic byproduct in your culture medium, solvent toxicity at high concentrations, or underlying issues with cell health and culture conditions that sensitize cells to any chemical stress.[8]

Q2: How can I quickly determine if the cell death is programmed (apoptosis) or due to acute injury (necrosis)?

A2: Differentiating between apoptosis and necrosis is a critical first step in understanding the cytotoxic mechanism. Apoptosis is a controlled, energy-dependent process involving specific signaling cascades (e.g., caspases), while necrosis is typically a result of severe cellular injury leading to loss of membrane integrity and inflammation.[9] A simple and effective method is to use dual staining with Annexin V and a membrane-impermeable DNA dye like Propidium Iodide (PI) or 7-AAD, analyzed by flow cytometry.[10] Annexin V-positive/PI-negative cells are early apoptotic, while PI-positive cells are either late apoptotic or necrotic. Concurrently, a Lactate Dehydrogenase (LDH) release assay can specifically measure necrosis by quantifying the amount of this cytosolic enzyme leaked into the culture medium from cells with compromised membranes.[11][12]

Q3: I'm seeing high levels of toxicity even at low concentrations. What does this suggest?

A3: High potency in causing cell death at low concentrations (e.g., low micromolar or nanomolar range) can indicate a few things. It might suggest that the compound is a potent inhibitor of a critical off-target protein that is essential for cell survival.[1][2] Alternatively, it could point to a non-specific mechanism of toxicity, such as the generation of reactive oxygen species (ROS), which can cause widespread cellular damage.[13][14][15] It is also crucial to re-verify your stock solution concentration and dilution calculations to rule out a simple concentration error.[16]

Q4: The cytotoxicity is specific to certain control cell lines but not others. What is the likely reason?

A4: This is a classic indicator of a specific off-target effect. Different cell lines have unique protein expression profiles.[17] The sensitive cell line may express a particular off-target protein (e.g., a specific kinase or receptor) at higher levels than the resistant cell line, or it may lack a specific drug-metabolizing enzyme.[18] This observation is valuable, as comparing the proteomic or transcriptomic profiles of the sensitive versus resistant cell lines can provide strong clues to the identity of the unintended target.

Part 2: Systematic Troubleshooting Guide

When initial observations of cytotoxicity are confirmed, a systematic approach is necessary to isolate the cause. This guide is structured into three phases: initial assessment, mechanistic investigation, and off-target analysis.

Phase 1: Initial Assessment & Verification

The first step is to confirm the observation is robust and not an artifact of the experimental setup. This involves establishing a clear dose-response relationship and validating your controls.

The CC50 is the concentration of a compound that causes the death of 50% of the cells in a culture. Establishing this value is fundamental for all subsequent experiments. A common method is the MTS or MTT assay, which measures the metabolic activity of viable cells.[19]

Methodology:

  • Cell Seeding: Seed your control cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a 2x serial dilution of this compound in culture medium. A typical starting range is from 100 µM down to low nM concentrations across 10-12 points.

  • Controls: Include the following essential controls:

    • Untreated Control: Cells with medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).

    • Maximum Kill Control: Cells treated with a known potent toxin (e.g., 1% Triton X-100) or subjected to freeze-thaw to establish a 0% viability baseline.

  • Treatment: Remove the old medium and add the medium containing the different compound concentrations and controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours), consistent with your primary experiments.

  • Assay: Add the MTS/MTT reagent according to the manufacturer's protocol and incubate until the color change is sufficient.

  • Measurement: Read the absorbance on a plate reader.

  • Analysis: Normalize the data to the untreated (100%) and maximum kill (0%) controls. Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the CC50 value.[20]

Table 1: Example CC50 Determination Data

Compound Conc. (µM) % Viability (Normalized)
100 2.5
50 5.1
25 15.8
12.5 35.2
6.25 49.8
3.13 75.4
1.56 92.1
0.78 98.5
Vehicle (0.1% DMSO) 100.0
Untreated 100.0

In this example, the CC50 is approximately 6.25 µM.

Phase 2: Mechanistic Investigation

Once you have a confirmed and quantified cytotoxic effect, the next step is to understand the underlying cell death mechanism.

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

This protocol combines two key assays to provide a clear picture of the cell death modality.

A. Annexin V/PI Staining for Flow Cytometry

  • Principle: In early apoptosis, phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter necrotic and late apoptotic cells with compromised membranes.

  • Methodology:

    • Treat cells with the compound at 1x and 3x the CC50 for a predetermined time (e.g., 24 hours). Include untreated and vehicle controls.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1x Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells (often a smaller population)

B. Lactate Dehydrogenase (LDH) Release Assay

  • Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity (a hallmark of necrosis).[12]

  • Methodology:

    • Set up a 96-well plate as described for the CC50 assay. Include a "Maximum LDH Release" control by adding a lysis buffer to untreated wells 1 hour before the endpoint.

    • At the end of the incubation period, carefully collect a portion of the supernatant from each well.

    • Add the LDH reaction mixture, which contains substrates that are converted into a colored or fluorescent product by LDH.

    • Incubate for the time specified by the manufacturer (usually ~30 minutes).

    • Measure the absorbance or fluorescence.

    • Calculate the percentage of cytotoxicity relative to the untreated and maximum release controls.

Table 2: Summary and Interpretation of Cell Death Assays

Assay What it Measures Interpretation
Annexin V/PI PS externalization & membrane permeability Distinguishes between live, early apoptotic, and late apoptotic/necrotic cell populations.[9]
LDH Release Loss of membrane integrity Specifically quantifies the level of necrosis or secondary necrosis.[11]
Caspase-Glo® 3/7 Activity of executioner caspases A significant increase in signal indicates caspase-dependent apoptosis.[10][21]

| ROS Detection | Levels of reactive oxygen species | An increase suggests oxidative stress may be a primary cause of cytotoxicity.[13][14] |

CellDeathPathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_necrosis Necrosis DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Pro-Caspase 8 DISC->Caspase8 ActiveCaspase8 Active Caspase 8 Caspase8->ActiveCaspase8 Mitochondrion Mitochondrion ActiveCaspase8->Mitochondrion Bid cleavage Caspase3 Pro-Caspase 3/7 ActiveCaspase8->Caspase3 CellStress Cellular Stress (e.g., DNA Damage, ROS) CellStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Cyto c) CytochromeC->Apoptosome Caspase9 Pro-Caspase 9 Apoptosome->Caspase9 ActiveCaspase9 Active Caspase 9 Caspase9->ActiveCaspase9 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase 3/7 Caspase3->ActiveCaspase3 Substrates Cleavage of Cellular Substrates ActiveCaspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Injury Severe Injury (Toxins, Trauma) MembraneDamage Membrane Damage (LDH Release) Injury->MembraneDamage Lysis Cell Lysis MembraneDamage->Lysis

Caption: Simplified signaling pathways for apoptosis and necrosis.

Phase 3: Investigating Potential Off-Target Effects

If the data suggest a specific, programmed cell death pathway rather than generalized toxicity, investigating off-target effects is the next logical step. It is a well-documented phenomenon that many small molecules, including those in clinical trials, exert their effects through unintended targets.[1][2][3]

Strategy 1: Use of a Structurally Related Inactive Control If available, use a close chemical analog of this compound that is known to be inactive against its primary, intended target. If this inactive control recapitulates the cytotoxicity in your control cells, it strongly implies that the toxicity is due to an off-target effect related to the chemical scaffold itself.[8]

Strategy 2: Target Engagement & Knockdown Comparison Confirm that the compound engages its intended target in the control cells at the cytotoxic concentrations. If you can genetically knock down or knock out the intended target (e.g., using siRNA or CRISPR) and the cells remain sensitive to the compound, this is compelling evidence that the cytotoxicity is independent of the intended target and therefore an off-target effect.[8][22]

Strategy 3: Test for Reactive Oxygen Species (ROS) Production Many compounds, particularly those with quinone-like structures or that interfere with mitochondrial function, can induce cytotoxicity by generating ROS.[13][14][15]

  • Assay: Use a fluorescent probe like DCFDA or CellROX™ Green to measure intracellular ROS levels after compound treatment.

  • Validation: To confirm that ROS is the cause of death, test whether the cytotoxicity can be rescued by co-treatment with an antioxidant like N-acetylcysteine (NAC).[13] If NAC prevents cell death, it strongly implicates oxidative stress as the primary mechanism.

References

  • Sies, H. (1997). Role of reactive oxygen species in cell toxicity. PubMed.
  • Thermo Fisher Scientific. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Thermo Fisher Scientific.
  • Scabelli, M., et al. (2002). Apoptosis Dependent and Independent Functions of Caspases.
  • Shlomovitz, I., et al. (2018).
  • Leist, M., & Jäätelä, M. (2001). Caspase-dependent and caspase-independent cell death pathways.
  • Wikipedia contributors. (2024). Apoptosis. Wikipedia.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Deavall, D. G., et al. (2012). Drug-Induced Oxidative Stress and Toxicity. Journal of Toxicology.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PubMed.
  • Vanden Berghe, T., et al. (2014). Methods to Study and Distinguish Necroptosis.
  • Lemaire, C., et al. (2008). BIOMARKERS DISTINGUISH APOPTOTIC AND NECROTIC CELL DEATH DURING HEPATIC ISCHEMIA-REPERFUSION INJURY IN MICE. PMC - PubMed Central.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Cytotoxicity with Antiviral Compounds. BenchChem.
  • Lncize, V., et al. (2003).
  • Angsar, M. D., et al. (2020). The role of caspase-dependent and caspase-independent pathways of apoptosis in the premature rupture of the membranes: A case-control study. PMC - PubMed Central.
  • Kello, M., et al. (2014). Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors. PMC - NIH.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
  • Various Authors. (2023). What cell line should I choose for citotoxicity assays?.
  • Deavall, D. G., et al. (2012). Examples of toxicities associated with drug-induced oxidative stress.
  • BenchChem Technical Support Team. (2025).
  • Grokipedia. (n.d.). Off-target activity. Grokipedia.
  • Revvity. (n.d.).
  • Morales, F., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI.
  • Islas-Jácome, A., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central.
  • Abcam. (n.d.). Cytotoxicity assay selection guide. Abcam.
  • Umemura, A. (2023).
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
  • Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. PMC - NIH.
  • BenchChem. (2025). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
  • Sigma-Aldrich. (n.d.). Cell Death Troubleshooting in Cell Culture. Sigma-Aldrich.
  • Niles, A. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience.
  • Ventura, A. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Patsnap. (2025). How can off-target effects of drugs be minimised?.
  • Morales, F., et al. (2023).
  • Islas-Jácome, A., et al. (2018). Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via a One-Pot (Ugi-3CR/aza Diels-Alder/N-acylation/aromatization/SN2) Process. A Suitable Alternative towards Novel Aza-Analogues of Falipamil. PMC - NIH.
  • Islas-Jácome, A., et al. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed.
  • Various Authors. (2014). Can anyone help with the controls for a MTT cytotoxic assay?.
  • ChemScene. (n.d.). 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. ChemScene.
  • Morales, F., et al. (2024). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
  • BLDpharm. (n.d.). This compound. BLDpharm.
  • Wójcik, M., et al. (2022).
  • Conn, P. J., et al. (2017). 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.

Sources

Validation & Comparative

Benchmarking a Novel PARP Inhibitor Candidate: A Comparative Analysis of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Against the Standard of Care

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of PARP Inhibition in Oncology

The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a significant milestone in precision oncology, offering a targeted therapeutic strategy for cancers with deficiencies in the homologous recombination repair (HRR) pathway.[1] These inhibitors have demonstrated substantial clinical efficacy in tumors harboring mutations in genes such as BRCA1 and BRCA2, leading to their approval for the treatment of various malignancies, including ovarian, breast, pancreatic, and prostate cancers.[1][2][3] The principle of synthetic lethality, where the simultaneous loss of two genes or pathways is lethal to a cell while the loss of either one alone is not, underpins the therapeutic success of PARP inhibitors in HRR-deficient tumors.[2]

Despite the transformative impact of existing PARP inhibitors like olaparib, niraparib, and rucaparib, the quest for novel agents with improved potency, selectivity, and safety profiles remains a critical endeavor in drug discovery.[3] This guide introduces 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one , a novel heterocyclic compound from the pyrrolo[3,4-b]pyridin-5-one class, as a potential next-generation PARP inhibitor. Derivatives of this scaffold have been identified as potential anticancer agents, making this compound a person of interest for further investigation.[4][5][6]

This document provides a comprehensive framework for benchmarking this compound against the current standard of care in PARP inhibition. We will delve into the mechanistic rationale, propose a series of head-to-head in vitro and in vivo comparisons, and present a blueprint for evaluating its therapeutic potential.

Mechanistic Framework: PARP Inhibition and Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is rooted in their ability to exploit the inherent DNA repair deficiencies of certain cancer cells. In a healthy cell, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. When PARP is inhibited, these SSBs persist and, upon encountering a replication fork, degenerate into more cytotoxic double-strand breaks (DSBs). In cells with a functional HRR pathway, these DSBs are efficiently repaired. However, in cancer cells with compromised HRR (e.g., due to BRCA1/2 mutations), the accumulation of unrepaired DSBs triggers cell cycle arrest and apoptosis.

Standard of Care: Mechanism of Action of Approved PARP Inhibitors

The currently approved PARP inhibitors, such as olaparib, function by competing with the endogenous substrate NAD+ at the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[1] This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, a critical step in the recruitment of DNA repair proteins to the site of damage. Furthermore, some PARP inhibitors are known to "trap" PARP enzymes on the DNA, creating a cytotoxic lesion that further contributes to the antitumor effect.

cluster_0 Standard of Care: PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) Synthesis PARP1->PAR BER Base Excision Repair (BER) PAR->BER BER->DNA_SSB Repair Olaparib Olaparib (Standard of Care) Olaparib->PARP1 Inhibition DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Leads to HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR Apoptosis Apoptosis DNA_DSB->Apoptosis Accumulation in HR-deficient cells HRR->DNA_DSB Repair (in HR-proficient cells)

Caption: Mechanism of action of standard-of-care PARP inhibitors.

Hypothesized Mechanism of this compound

Based on the activity of structurally related compounds, we hypothesize that this compound also functions as a PARP inhibitor. The pyrrolo[3,4-b]pyridin-5-one core likely serves as a scaffold that can be accommodated within the NAD+ binding pocket of PARP1. The fluorine substitution may enhance binding affinity and modulate the pharmacokinetic properties of the molecule. The primary objective of the benchmarking studies outlined below is to validate this hypothesis and quantify the compound's potency and selectivity.

cluster_1 Hypothesized Mechanism of Novel Compound DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 NAD_pocket NAD+ Binding Pocket PARP1->NAD_pocket Contains Novel_Compound This compound Novel_Compound->NAD_pocket Binds to Trapping PARP Trapping Novel_Compound->Trapping Potential for Inhibition Inhibition of PAR Synthesis NAD_pocket->Inhibition Leads to DSB_Accumulation DSB Accumulation Inhibition->DSB_Accumulation Trapping->DSB_Accumulation Cell_Death Synthetic Lethality in HR-deficient cells DSB_Accumulation->Cell_Death

Caption: Hypothesized mechanism of the novel pyrrolo[3,4-b]pyridin-5-one derivative.

Comparative Data Summary: A Head-to-Head Evaluation

The following table outlines the key parameters for a comparative analysis of this compound against a representative standard of care, Olaparib. The values for the novel compound are presented as hypothetical targets for a successful lead candidate.

ParameterThis compound (Hypothetical)Olaparib (Reference)Rationale for Comparison
Potency
PARP1 IC50< 1 nM~1.9 nMTo determine the concentration required for 50% inhibition of PARP1 enzymatic activity.
PARP2 IC50< 5 nM~1.5 nMTo assess selectivity between PARP1 and PARP2.
Cellular Activity
MDA-MB-436 (BRCA1 mutant) CC50< 50 nM~35 nMTo evaluate cytotoxic potency in a BRCA-deficient cancer cell line.
V-C8 (BRCA2 deficient) CC50< 30 nM~20 nMTo confirm activity in another BRCA-deficient cell line.
MDA-MB-231 (BRCA wild-type) CC50> 10 µM> 10 µMTo demonstrate selectivity for BRCA-deficient cells (synthetic lethality).
Pharmacokinetics (in vivo)
Oral Bioavailability (F%)> 40%~50-70%To assess the fraction of the drug that reaches systemic circulation after oral administration.
Half-life (t1/2)8 - 12 hours~15 hoursTo determine the duration of action and inform dosing schedules.
CmaxDose-dependentDose-dependentTo measure the maximum plasma concentration.
Safety
In vitro hERG IC50> 30 µM> 30 µMTo assess the risk of cardiac toxicity.
In vivo MTD (Maximum Tolerated Dose)To be determinedVaries by speciesTo establish a safe dose range for in vivo efficacy studies.

Experimental Protocols: A Guide to Benchmarking

To generate the comparative data presented above, a series of standardized assays should be performed. The following protocols provide a detailed methodology for key experiments.

PARP1/2 Enzymatic Inhibition Assay

Objective: To determine the IC50 values of the test compound against PARP1 and PARP2.

Methodology:

  • Reagents: Recombinant human PARP1 and PARP2 enzymes, NAD+, biotinylated NAD+, streptavidin-coated plates, activated DNA, and a suitable detection reagent.

  • Procedure: a. Coat streptavidin plates with biotinylated NAD+. b. In a separate plate, incubate PARP1 or PARP2 enzyme with activated DNA and varying concentrations of the test compound (and Olaparib as a positive control) for 15 minutes. c. Add NAD+ to initiate the PARP reaction and incubate for 60 minutes. d. Transfer the reaction mixture to the streptavidin-coated plates and incubate for 60 minutes to capture the biotinylated PAR chains. e. Wash the plates and add an anti-PAR antibody conjugated to a detection enzyme (e.g., HRP). f. Add the substrate and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay in Cancer Cell Lines

Objective: To determine the cytotoxic effect of the test compound on BRCA-deficient and BRCA-proficient cancer cell lines.

Methodology:

  • Cell Lines: MDA-MB-436 (BRCA1 mutant), V-C8 (BRCA2 deficient), and MDA-MB-231 (BRCA wild-type).

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound (and Olaparib) for 72-120 hours. c. Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of the compound concentration to calculate the CC50 (half-maximal cytotoxic concentration).

cluster_2 Experimental Workflow for Benchmarking Start Start Enzymatic_Assay PARP1/2 Enzymatic Inhibition Assay Start->Enzymatic_Assay Cell_Viability_Assay Cell Viability Assay (BRCAmut vs BRCAwt) Enzymatic_Assay->Cell_Viability_Assay PK_Studies Pharmacokinetic Studies (in vivo) Cell_Viability_Assay->PK_Studies Safety_Studies In Vitro & In Vivo Safety Assessment PK_Studies->Safety_Studies Data_Analysis Comparative Data Analysis Safety_Studies->Data_Analysis Conclusion Conclusion on Therapeutic Potential Data_Analysis->Conclusion

Caption: A streamlined experimental workflow for benchmarking the novel compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of this compound as a potential PARP inhibitor. By systematically evaluating its potency, selectivity, cellular activity, and pharmacokinetic properties against the current standard of care, researchers can gain crucial insights into its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including in vivo efficacy studies in relevant cancer models and more extensive safety and toxicology assessments. The ultimate goal is to determine if this novel compound offers a superior therapeutic window and can address the unmet needs of patients who are resistant to or intolerant of existing PARP inhibitors.

References

  • Targeted Oncology. (2020-02-02). PARP Inhibitors Poised to Change Prostate Cancer Standard of Care. [Link]

  • PubMed Central. (2021-01-01). Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. [Link]

  • PubMed Central. (2019-07-22). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • National Institutes of Health. (n.d.). The Principles and Practice of PARP Inhibitor Therapy. [Link]

  • Targeted Oncology. (2026-01-14). Multi-Trial Analysis Reveals Disconnect Between PFS and OS in Ovarian Cancer. [Link]

  • PubMed. (2019-07-22). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. [Link]

  • National Institutes of Health. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

  • PubMed Central. (2023-11-06). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. [Link]

  • MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • MDPI. (2023-11-06). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. [Link]

  • National Institutes of Health. (2023-05-14). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. [Link]

  • Semantic Scholar. (2025-08-07). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I. [Link]

  • MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [Link]

  • PubMed Central. (n.d.). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][2][4][7]triazole derivatives as necroptosis inhibitors. [Link]

  • ResearchGate. (n.d.). Initially tested pyrrolo[3,4-b]pyridin-5-ones. [a] Synthesis reported.... [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (CAS No. 1256790-95-0), a heterocyclic compound often utilized in medicinal chemistry and drug discovery programs. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established chemical safety principles and regulatory standards, tailored to the specific known and inferred hazard profile of this compound.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

While comprehensive toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing its chemical structure and the known hazards of analogous compounds. The core structure, a pyrrolo[3,4-b]pyridin-5-one, and related fluorinated pyridines, are known to possess biological activity and potential irritant properties.

The primary rationale for treating this compound as hazardous stems from GHS (Globally Harmonized System) classifications provided by chemical suppliers and data on structurally similar molecules. For instance, the non-fluorinated parent compound, 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, is associated with warnings for skin, eye, and respiratory irritation[1]. The dihydrochloride salt of the 3-fluoro-pyrrolo[3,4-b]pyridine core is noted as harmful if swallowed and an irritant to skin, eyes, and the respiratory system[2].

Based on available data, the following hazards should be assumed for this compound:

Hazard StatementGHS CodeClassificationCausality and Implication
Causes serious eye irritation.[3]H319Warning: Serious eye damage/eye irritationDirect contact with the eyes can cause significant irritation, redness, and pain. Procedures should be designed to eliminate any risk of splashes or aerosol generation.
May cause an allergic skin reaction.[3]H317Warning: Skin sensitizationRepeated skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures. This necessitates stringent measures to avoid skin contact.
Harmful if swallowed. (Inferred)[2][4]H302Warning: Acute toxicity, oralIngestion of the compound may lead to adverse health effects. All handling should prevent accidental ingestion.
Causes skin irritation. (Inferred)[2][5]H315Warning: Skin corrosion/irritationThe compound is likely to cause redness, itching, and inflammation upon direct skin contact.
May cause respiratory irritation. (Inferred)[2][5]H335Warning: Specific target organ toxicity (single exposure)Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath. Handling should occur in well-ventilated areas.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety mandates the use of appropriate PPE to create a barrier between the researcher and the chemical. The selection of PPE is directly informed by the potential hazards identified above.

PPE CategorySpecificationRationale for Use
Eye Protection Tightly fitting chemical safety goggles or a face shield.Standard safety glasses are insufficient. Goggles are required to protect against splashes and fine dust that could cause serious eye irritation[3].
Hand Protection Chemical-resistant nitrile gloves.Prevents direct skin contact, mitigating the risk of skin irritation and potential allergic sensitization[3].
Respiratory Protection Use within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of powders or aerosols, addressing the risk of respiratory irritation[2][5].
Protective Clothing A properly fastened laboratory coat.Protects personal clothing from contamination and minimizes skin exposure.

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular trash[6][7].

Step 1: Waste Segregation and Collection

This initial step is critical to prevent accidental chemical reactions and ensure the waste is properly categorized for the disposal vendor[8].

  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[7][9]. The container must be in good condition, free of leaks or cracks.

  • Collect Waste: Place all materials contaminated with this compound into this container. This includes:

    • Residual or excess solid compound.

    • Contaminated weighing papers, spatulas, and pipette tips.

    • Contaminated gloves and bench paper.

  • Avoid Mixing: Do not mix this waste with incompatible materials, such as strong oxidizing agents[8][10]. If generating a liquid waste stream (e.g., from a reaction workup), use a separate, dedicated liquid waste container.

Step 2: Proper Labeling and Storage

Regulatory compliance and safety depend on clear and accurate labeling. The container must be labeled as hazardous waste from the moment the first piece of waste is added[9].

  • Label Contents: The label must be securely affixed to the container and include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity of the waste.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/sensitizer).

    • The date accumulation started.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[9]. This area should be clearly marked, away from drains, and ideally within secondary containment to control any potential leaks.

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste[6]. This prevents the release of vapors and protects the lab environment.

Caption: Example of a properly labeled hazardous waste container.

Step 3: Arranging for Professional Disposal

Laboratory personnel are responsible for the "cradle-to-grave" management of hazardous waste, which culminates in its transfer to a licensed disposal facility[11].

  • Contact EHS: When the waste container is nearly full or has been accumulating for the maximum time allowed by your institution (often 180 days), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Disposal Method: The EHS office will work with a licensed hazardous waste contractor for final disposal. The most common and environmentally sound method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[12]. This process is governed by strict regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[13].

Spill Management: Immediate Response Protocol

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material (e.g., vermiculite or a chemical spill pillow) to prevent it from becoming airborne.

  • Clean Up: Carefully sweep the contaminated absorbent material into a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust. For a liquid spill, absorb the material and wipe the area clean.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials (wipes, gloves, etc.) as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the spill cleanup waste following the procedures in Section 3.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from use to disposal.

Disposal_Workflow start Handling 3-fluoro-6,7-dihydro-5H- pyrrolo[3,4-b]pyridin-5-one decision_waste Is waste being generated? start->decision_waste decision_spill Accidental Spill? start->decision_spill decision_waste->start No process_waste Collect in a labeled hazardous waste container decision_waste->process_waste Yes storage Store sealed container in Satellite Accumulation Area process_waste->storage decision_spill->start No process_spill Follow Spill Management Protocol (Section 4) decision_spill->process_spill Yes process_spill->storage decision_full Container full or time limit reached? storage->decision_full decision_full->storage No pickup Contact EHS for waste pickup decision_full->pickup Yes end Final Disposal via Licensed Contractor pickup->end

Caption: Decision workflow for handling and disposal.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure the well-being of your colleagues, and uphold your professional responsibility for environmental stewardship.

References

  • Google Patents. (n.d.). WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor.
  • PubChem. (n.d.). 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride, 97%, Thermo Scientific. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. National Institutes of Health. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

This document provides essential safety protocols and operational guidance for handling this compound (CAS No. 1256790-95-0). As specific toxicological data for this compound is not publicly available, these recommendations are grounded in a conservative risk assessment based on its chemical structure, including the pyrrolo-pyridinone core and the presence of a fluorine substituent. The precautionary principle is paramount; this compound must be handled with caution, assuming it may possess significant hazards.

Hazard Assessment & Chemical Profile

A thorough understanding of the potential risks associated with this compound is critical. The hazard profile is inferred from its structural components:

  • Fluorinated Organic Compound : The carbon-fluorine bond is strong, but metabolic processes can lead to the release of toxic byproducts.[1] Fluorinated compounds are not immune to metabolism and can liberate fluoride or other harmful low molecular weight molecules.[1][2] Depending on the metabolic pathway, toxic metabolites such as fluoroacetic acid could potentially be formed.[1] Therefore, systemic toxicity following absorption is a primary concern.

  • Pyrrolo-pyridinone Core : This heterocyclic structure is common in biologically active molecules.[3] The parent pyridine ring system is known to cause adverse health effects, including potential liver toxicity.[4]

  • Unknown Pharmacological Activity : As a research chemical, its specific biological effects are likely under investigation and should be considered potent and potentially hazardous.

Given these factors, exposure via inhalation, dermal contact, and ingestion must be rigorously prevented.

Mandatory Personal Protective Equipment (PPE)

The following PPE is the minimum requirement for all procedures involving this compound. All PPE must be inspected for integrity before each use.[5]

PPE CategoryRecommended EquipmentBest Practices & Rationale
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield should be worn over goggles when handling larger quantities (>1g) or if there is a significant splash risk.[6]Rationale : Protects against splashes of solutions or accidental projection of solid particles. Standard safety glasses are insufficient.
Hand Protection Chemically resistant, impervious gloves (e.g., Butyl rubber or double-gloving with Nitrile).Rationale : Prevents dermal absorption. Disposable nitrile gloves offer good short-term protection against a broad range of chemicals, but breakthrough times can vary.[6] Always use proper glove removal technique to avoid contaminating skin.[5]
Body Protection A flame-resistant lab coat (e.g., Nomex®) or a chemical-protective suit.[6] Clothing worn underneath should be made of natural fibers like cotton.Rationale : Protects skin from spills and contamination. Lab coats must be fully buttoned.[6] Synthetic fabrics can melt and adhere to the skin in case of a fire.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a certified chemical fume hood or if there is any risk of aerosol or dust generation.[5][6]Rationale : The inhalation toxicity is unknown. A fitted N95 or higher respirator may be sufficient for solids, but a chemical cartridge respirator is necessary for significant aerosol risk.[7] All respirator use requires a formal institutional program with fit-testing and training.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Preparation and Weighing
  • Decontaminate Surface : Before starting, wipe down the fume hood work surface.

  • Assemble Equipment : Place all necessary equipment (spatulas, weigh paper, vials) inside the hood.

  • Don PPE : Put on all required PPE before opening the primary container.

  • Weigh Compound : Carefully weigh the desired amount of the solid compound. Avoid creating dust. Use gentle movements.

  • Secure Container : Tightly close the primary container immediately after dispensing.[5][8]

  • Dissolution : If preparing a solution, add the solvent to the solid within the fume hood.

Spill Management
  • Minor Spill (Solid or Liquid inside a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (for liquids) or gently cover with a damp paper towel (for solids) to avoid raising dust.[5]

    • Collect the material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[5][8]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Major Spill :

    • Evacuate the laboratory immediately and alert others.

    • Activate the fire alarm if the substance is flammable or the spill is large.

    • Call emergency personnel and inform them of the material involved.[9]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Verify Fume Hood Certification Don_PPE 2. Don Full PPE Prep->Don_PPE Gather 3. Assemble Materials in Hood Don_PPE->Gather Weigh 4. Weigh Compound / Prepare Solution Gather->Weigh React 5. Perform Experiment Weigh->React Clean 6. Decontaminate Surfaces & Glassware React->Clean Waste 7. Segregate & Seal Waste Clean->Waste Doff_PPE 8. Doff PPE Correctly Waste->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A logical workflow for the safe handling of the target compound.

Disposal Plan: Managing Halogenated Waste

Due to the fluorine atom, all waste containing this compound must be treated as halogenated organic waste .[9][10] Cross-contamination of non-halogenated waste streams must be avoided.[9]

Waste Segregation and Storage
  • Dedicated Container : Use a designated, properly labeled hazardous waste container for all solid and liquid waste. The container must be made of a compatible material (e.g., HDPE) and have a tight-sealing lid.[11]

  • Labeling : The container must be clearly labeled with "Halogenated Hazardous Waste" and list the full chemical name: "this compound".[9] Do not use abbreviations.

  • Storage : Keep the waste container closed at all times except when adding waste.[11] Store it in a well-ventilated area, away from incompatible materials.[5]

Disposal Procedure
  • Solid Waste : Contaminated items such as gloves, weigh paper, and absorbent materials must be placed directly into the sealed halogenated waste container.[5]

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a compatible, sealed container labeled as halogenated liquid waste.

  • Final Disposal : All waste must be disposed of through your institution's official hazardous waste management program, following all local, state, and federal regulations.[5] Incineration at high temperatures is a common and effective disposal method for halogenated compounds to prevent the formation of toxic byproducts.[12]

Emergency First Aid Procedures

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet or this guide to the responding physician.

  • Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[13]

  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[13][14]

  • Eye Contact : Immediately rinse eyes cautiously with water for at least 15 minutes.[8][14] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[13]

References

  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea. Benchchem.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • SAFETY D
  • SAFETY D
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • This compound. BLDpharm.
  • Personal Protective Equipment (PPE). University of Tennessee, Knoxville.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Metabolism and Toxicity of Fluorine Compounds.
  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble.
  • MATERIAL SAFETY DATA SHEET - 1,4,5,6-Tetrahydro-pyrrolo[3,4-c]pyrazole dihydrochloride. Chemcia Scientific, LLC.
  • Safety Data Sheet - 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine. Angene Chemical.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee.
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC - PubMed Central.
  • Toxicology of Some Fluoro-Organic Compounds.
  • 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. ChemScene.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal.
  • Toxicology of fluorine-containing monomers. PubMed.
  • 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. BLDpharm.
  • 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride. BLDpharm.
  • HEALTH EFFECTS - Toxicological Profile for Pyridine.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。